4-Methylmorpholine-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methylmorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIYTRWQOOXPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630354 | |
| Record name | 4-Methylmorpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842949-48-8 | |
| Record name | 4-Methylmorpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methylmorpholine-2-carboxylic acid synthesis mechanism
An In-depth Technical Guide to the Synthesis of 4-Methylmorpholine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of a plausible synthetic route to this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves the construction of the morpholine-2-carboxylic acid core followed by N-methylation. The methodologies and data presented are based on established procedures for structurally related compounds.
Synthetic Strategy Overview
The synthesis of this compound can be logically approached in a two-stage process. The initial stage focuses on the stereoselective construction of the morpholine-2-carboxylic acid scaffold. This is followed by the introduction of the N-methyl group. A common and effective strategy is outlined below:
-
Synthesis of a Protected Morpholine-2-carboxylic Acid Precursor: This often involves the cyclization of a chiral amino alcohol with a suitable C2-synthon, followed by functional group manipulations to install the carboxylic acid. A widely used precursor is (S)-N-Boc-morpholine-2-carboxylic acid.
-
Deprotection and N-methylation: The protecting group on the nitrogen is removed, and the resulting secondary amine is methylated to yield the final product.
The overall synthetic pathway can be visualized as follows:
Figure 1: Proposed overall synthetic workflow for this compound.
Stage 1: Synthesis of (S)-N-Boc-morpholine-2-carboxylic Acid
This stage focuses on the construction of the chiral morpholine ring system with a carboxylic acid at the 2-position, protected with a tert-butyloxycarbonyl (Boc) group. The following experimental protocol is adapted from a reported synthesis of (S)-N-Boc-morpholine-2-carboxylic acid[1][2].
Experimental Protocol
Step 2.1: Synthesis of (S)-N-Benzyl-2-hydroxymethylmorpholine
-
To a jacketed 2 L reactor, charge N-benzylethanolamine (151.2 g, 1.0 mol), water (100 mL), and 2-propanol (100 mL).
-
Maintain the reactor at 20 °C using a circulating jacket.
-
Add (R)-epichlorohydrin (97.15 g, 1.05 mol) to the solution and stir overnight.
-
Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (Et4NOH) (495 mL, 1.3 mol) over less than 5 minutes. An exotherm to approximately 29 °C may be observed.
-
After 4 hours, quench the reaction by adding 1 M HCl until the final pH is 9 (approximately 150 mL).
-
Add water (350 mL) and extract the mixture with dichloromethane (CH2Cl2) (3 x 500 mL).
Step 2.2: Hydrogenolysis and Boc Protection to yield (S)-N-Boc-2-hydroxymethylmorpholine
-
The combined organic extracts from the previous step are subjected to hydrogenation over palladium on carbon (10% Pd/C, 50% water wet) at 50 psi in methanol.
-
After catalyst filtration, the methanol solution (total volume of 750 mL) is stirred at room temperature.
-
Di-tert-butyl dicarbonate (Boc2O) (96 g, 0.44 mol) in 100 mL of methanol is added in portions over 90 minutes.
-
The solution is stirred for an additional 30 minutes after the addition is complete.
-
To ensure complete reaction, an additional 5 g of Boc2O in 10 mL of methanol is added, and the solution is stirred for another 30 minutes.
-
N,N-Dimethylethylenediamine (7.2 mL, 66 mmol) is added to quench any remaining Boc2O, and the mixture is stirred for 30 minutes.
-
The solution is concentrated on a rotary evaporator to yield an oil.
Step 2.3: Oxidation to (S)-N-Boc-morpholine-2-carboxylic Acid
-
Dissolve the oily product from the previous step in dichloromethane (67 mL).
-
Add water (33 mL), tetrabutylammonium bromide (Bu4NBr) (0.93 g, 2.9 mmol), and 4-acetamido-TEMPO (0.06 g, 0.28 mmol).
-
Cool the two-phase mixture to 0 °C with stirring.
-
A solution of 12.5% sodium hypochlorite (NaOCl) (70 mL), sodium bicarbonate (NaHCO3) (0.3 g), and water (20 mL) is added over 1 hour.
-
Quench the excess NaOCl with sodium sulfite.
-
Adjust the pH to >12 with 50% sodium hydroxide (NaOH).
Stage 2: Synthesis of this compound
This stage involves the removal of the Boc protecting group and the subsequent methylation of the nitrogen atom. The following protocol is a general procedure based on standard organic transformations.
Experimental Protocol
Step 3.1: Deprotection of (S)-N-Boc-morpholine-2-carboxylic Acid
-
Dissolve (S)-N-Boc-morpholine-2-carboxylic acid in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the crude morpholine-2-carboxylic acid salt.
Step 3.2: N-Methylation via Reductive Amination
This procedure is adapted from the synthesis of 4-methylmorpholine-3-carboxylic acid[3].
-
Dissolve the crude morpholine-2-carboxylic acid from the previous step in a suitable solvent (e.g., methanol or water).
-
Add an aqueous solution of formaldehyde (37%, 1.2 equivalents).
-
Add a catalytic amount of 10% palladium on carbon (50% water wet, approximately 10 mol%).
-
Stir the solution under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.
-
Upon completion of the reaction, filter off the catalyst.
-
Concentrate the filtrate under vacuum to yield this compound.
Quantitative Data
The following table summarizes typical yields for analogous reactions found in the literature. Note that the yield for the final N-methylation step is an estimate based on similar reductive amination procedures.
| Reaction Stage | Starting Material | Product | Typical Yield (%) | Reference |
| Stage 1 | N-Benzylethanolamine | (S)-N-Boc-morpholine-2-carboxylic acid | High throughput, no chromatography required | [1] |
| Stage 2 | Morpholine-3-carboxylic acid | 4-Methylmorpholine-3-carboxylic acid | High (crude product used directly) | [3] |
Reaction Mechanisms
The key transformations in this synthesis involve cyclization, Boc protection, oxidation, deprotection, and reductive amination. The mechanism for the final N-methylation step is illustrated below.
Figure 2: Mechanism of N-methylation via reductive amination.
This guide provides a comprehensive, albeit predictive, pathway for the synthesis of this compound. Researchers should optimize the reaction conditions for each step to achieve the desired purity and yield. Standard analytical techniques such as NMR, MS, and HPLC should be employed to characterize the intermediates and the final product.
References
A Technical Guide to the Spectroscopic Analysis of 4-Methylmorpholine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-methylmorpholine-2-carboxylic acid, a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data, characteristic spectral features of its constituent functional groups, and detailed experimental protocols for acquiring such data.
Molecular Structure and Functional Groups
This compound is a heterocyclic compound featuring a morpholine ring, an N-methyl group, and a carboxylic acid substituent. This structure suggests key features that can be identified through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring, the N-methyl group, and the carboxylic acid.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |
| Morpholine Ring Protons | 2.5 - 4.0 | Multiplets | 7H |
| N-Methyl (-CH₃) | 2.3 - 2.5 | Singlet | 3H |
2.2. Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-C=O) | 170 - 185 |
| Morpholine Ring Carbons (-CH₂-O-) | 65 - 75 |
| Morpholine Ring Carbons (-CH₂-N-) | 45 - 60 |
| N-Methyl Carbon (-CH₃) | ~40 |
2.3. Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of a solid organic acid like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical to avoid interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. The spectral width should be set to encompass the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
3.1. Expected IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the amine functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1725 | Strong |
| C-N Stretch | C-N Stretch | 1000 - 1250 | Medium |
| C-O Stretch | C-O Stretch | 1000 - 1300 | Strong |
| C-H Stretch | C-H Stretch | 2850 - 3000 | Medium-Strong |
3.2. Experimental Protocol for IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. PubChem provides predicted mass spectrometry data for the hydrochloride salt of this compound, which can serve as a useful reference.
4.1. Predicted Mass Spectrometry Data
Table 4: Predicted m/z Peaks for this compound Hydrochloride
| Adduct | Predicted m/z |
| [M+H]⁺ | 146.08118 |
| [M+Na]⁺ | 168.06312 |
| [M-H]⁻ | 144.06662 |
| [M]⁺ | 145.07335 |
4.2. Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a suitable technique for analyzing this type of compound.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Use ESI in either positive or negative ion mode to generate charged molecules.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).
-
Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight and identify fragmentation patterns.
An In-Depth Technical Guide to the Chiral Resolution of 4-Methylmorpholine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 4-Methylmorpholine-2-carboxylic acid, a crucial process for the development of enantiomerically pure pharmaceuticals. As direct experimental data for this specific compound is limited in publicly available literature, this document outlines detailed, plausible experimental protocols based on established methods for structurally analogous N-methyl cyclic amino acids. The primary methods discussed are diastereomeric salt resolution and chiral High-Performance Liquid Chromatography (HPLC). This guide includes structured data tables for comparative analysis, detailed experimental workflows, and explanatory diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a heterocyclic amino acid derivative of significant interest in medicinal chemistry and drug discovery. The presence of a chiral center at the C-2 position of the morpholine ring means the compound exists as a pair of enantiomers. It is well-established that enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, the ability to resolve the racemic mixture and isolate the individual enantiomers is of paramount importance for the development of safe and effective therapeutic agents.
This guide details two primary strategies for the chiral resolution of racemic this compound:
-
Diastereomeric Salt Resolution: A classical and cost-effective method involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the enantiomerically enriched acid.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that utilizes a chiral stationary phase to directly separate the enantiomers.
Diastereomeric Salt Resolution
This method relies on the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base or acid to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Selection of Resolving Agent
For the resolution of a carboxylic acid such as this compound, a chiral amine is a suitable resolving agent. Commonly used and commercially available resolving agents for similar cyclic amino acids include:
-
(R)-(+)-α-Methylbenzylamine
-
(S)-(-)-α-Methylbenzylamine
-
Brucine
-
(1R,2S)-(-)-Ephedrine
-
Cinchonidine
The choice of the resolving agent and solvent system is often empirical and may require screening of several combinations to achieve efficient separation.
Experimental Protocol: Diastereomeric Salt Resolution
The following is a detailed, generalized protocol for the chiral resolution of (±)-4-Methylmorpholine-2-carboxylic acid using (R)-(+)-α-Methylbenzylamine as the resolving agent.
Materials:
-
(±)-4-Methylmorpholine-2-carboxylic acid
-
(R)-(+)-α-Methylbenzylamine
-
Methanol
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5 equivalents of (R)-(+)-α-Methylbenzylamine in ethyl acetate.
-
Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.
-
The collected solid is the diastereomeric salt of one enantiomer of the carboxylic acid and the chiral amine. The mother liquor contains the more soluble diastereomeric salt.
-
The diastereomeric excess (d.e.) of the crystalline salt can be determined at this stage by NMR spectroscopy.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent system (e.g., methanol/ethyl acetate).
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the suspension to approximately pH 2 with 1 M hydrochloric acid. This will protonate the carboxylic acid and the chiral amine.
-
Extract the aqueous layer with dichloromethane (3 x volumes) to remove the chiral resolving agent (now as its hydrochloride salt).
-
The aqueous layer now contains the enantiomerically enriched this compound hydrochloride.
-
-
Isolation of the Free Amino Acid:
-
The aqueous solution can be concentrated under reduced pressure to obtain the hydrochloride salt of the enantiomerically enriched amino acid.
-
Alternatively, the pH of the aqueous solution can be carefully adjusted to the isoelectric point of the amino acid to precipitate the free amino acid, which can then be collected by filtration.
-
-
Recovery of the Other Enantiomer:
-
The mother liquor from the initial crystallization can be treated in a similar manner (acidification and extraction) to recover the other enantiomer, which will be enriched in the opposite configuration.
-
Data Presentation
The following table provides a template for recording the quantitative data from a diastereomeric salt resolution experiment. The values presented are hypothetical and would need to be determined experimentally.
| Parameter | Value (Hypothetical) |
| Starting amount of racemic acid | 10.0 g |
| Amount of resolving agent used | 4.18 g (0.5 eq) |
| Yield of diastereomeric salt (1st crop) | 5.5 g |
| Diastereomeric excess (d.e.) of salt | 95% |
| Yield of enantiomerically enriched acid | 3.8 g |
| Enantiomeric excess (e.e.) of acid | 95% |
| Optical Rotation [α]D | +X.X° (c=1, MeOH) |
Workflow Diagram
Caption: Workflow for Diastereomeric Salt Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Selection of Chiral Stationary Phase
For cyclic amino acids, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point. Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin or Vancomycin-based phases) are also highly effective for the separation of underivatized amino acids.
Recommended CSPs for initial screening:
-
Polysaccharide-based: CHIRALPAK® AD-H, CHIRALCEL® OD-H
-
Macrocyclic glycopeptide-based: Astec® CHIROBIOTIC™ T
Experimental Protocol: Chiral HPLC
The following is a general protocol for the analytical or preparative chiral HPLC separation of (±)-4-Methylmorpholine-2-carboxylic acid.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
-
(±)-4-Methylmorpholine-2-carboxylic acid sample
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, trifluoroacetic acid)
Analytical Procedure:
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). An acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) is often necessary to improve peak shape and resolution for amino acids.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Vary the ratio of the mobile phase components (e.g., increase or decrease the percentage of the polar modifier) to optimize the separation (resolution) and analysis time.
-
Screen different polar modifiers (isopropanol vs. ethanol).
-
Evaluate the effect of different acidic or basic additives on peak shape and resolution.
-
Preparative Procedure:
-
Once an effective analytical separation is achieved, the method can be scaled up to a preparative scale by using a larger diameter column and a higher flow rate. The sample concentration and injection volume will also be increased significantly. The separated enantiomers are collected as they elute from the column.
Data Presentation
This table provides a template for summarizing the results from a chiral HPLC analysis. The values are hypothetical.
| Parameter | Value (Hypothetical) |
| Column | CHIRALPAK® AD-H |
| Mobile Phase | Hexane/Isopropanol/TFA (80:20:0.1) |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.8 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (e.e.) | >99% (for isolated fractions) |
Workflow Diagram
Caption: Workflow for Chiral HPLC Separation.
Conclusion
The chiral resolution of this compound is a critical step for its development as a potential therapeutic agent. This guide has provided detailed theoretical and practical frameworks for achieving this separation through two robust methods: diastereomeric salt resolution and chiral HPLC. While the diastereomeric salt formation is a classical, scalable, and often more economical approach, chiral HPLC offers a powerful alternative for both analytical and preparative purposes, particularly when screening for optimal separation conditions. The choice of method will depend on the specific requirements of the research, including the scale of the separation, the available equipment, and the desired purity of the final enantiomers. The protocols and diagrams presented herein serve as a comprehensive starting point for researchers to develop a successful chiral resolution strategy for this compound and its analogues.
Synthesis of Enantiomerically Pure 4-Methylmorpholine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic strategies for obtaining enantiomerically pure 4-Methylmorpholine-2-carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The document outlines two primary pathways: enzymatic kinetic resolution and asymmetric synthesis from a chiral precursor. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate the practical application of these methods.
Introduction
Chiral morpholine derivatives are crucial building blocks in the synthesis of numerous pharmaceutical agents due to their favorable physicochemical properties and biological activities. The stereochemistry at the C2 position of the morpholine ring is often critical for target engagement and efficacy. This guide focuses on the synthesis of enantiomerically pure this compound, providing researchers with the necessary information to produce this valuable synthon.
Synthetic Strategies
Two principal routes for the synthesis of enantiomerically pure this compound are detailed below. The choice of strategy may depend on factors such as the desired enantiomer, available starting materials, and scalability.
Strategy 1: Enzymatic Kinetic Resolution of N-Protected Morpholine-2-carboxylate
This approach involves the synthesis of a racemic N-protected morpholine-2-carboxylic acid ester, followed by a lipase-catalyzed kinetic resolution to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid in high enantiomeric excess. Subsequent N-methylation and deprotection (if necessary) yield the target compound.
Strategy 2: Asymmetric Synthesis from (R)- or (S)-Epichlorohydrin
This strategy utilizes a chiral pool starting material, such as (R)- or (S)-epichlorohydrin, to introduce the desired stereochemistry at the C2 position. The synthesis involves the ring-opening of epichlorohydrin with a suitable amine, followed by cyclization and subsequent functional group manipulations to afford the target molecule.
Experimental Protocols & Data
Strategy 1: Enzymatic Kinetic Resolution
This strategy is exemplified by the resolution of racemic N-Boc-morpholine-2-carboxylic acid butyl ester.
3.1.1. Synthesis of Racemic N-Boc-morpholine-2-carboxylic Acid
A detailed protocol for this precursor is not provided here, but it can be synthesized from commercially available starting materials.
3.1.2. Esterification of Racemic N-Boc-morpholine-2-carboxylic Acid
A standard esterification procedure, such as Fischer-Speier esterification, can be employed.
3.1.3. Lipase-Catalyzed Kinetic Resolution
This key step allows for the separation of the enantiomers.
Experimental Protocol:
-
Substrate: Racemic N-Boc-morpholine-2-carboxylic acid butyl ester.
-
Enzyme: Lipase from Candida antarctica B (CAL-B, Novozym 435®).
-
Solvent: Biphasic system of phosphate buffer (0.05 M, pH 7.0) and a mixture of diisopropyl ether/hexane.
-
Procedure: The racemic ester is dissolved in the organic phase, and the lipase is added. The mixture is stirred at a controlled temperature (e.g., 50°C). The reaction is monitored by chiral HPLC until approximately 50% conversion is reached.
-
Work-up: The enzyme is filtered off, and the two phases are separated. The organic phase contains the unreacted (R)-ester. The aqueous phase is acidified and extracted to yield the (S)-acid.
Quantitative Data:
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Enzymatic Resolution | (S)-N-Boc-morpholine-2-carboxylic acid | ~45% | >98% |
| (R)-N-Boc-morpholine-2-carboxylic acid butyl ester | ~45% | >98% |
3.1.4. N-Methylation of (S)-N-Boc-morpholine-2-carboxylic Acid
Experimental Protocol:
-
Reagents: (S)-N-Boc-morpholine-2-carboxylic acid, Sodium Hydride (NaH), Iodomethane (CH₃I).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Procedure: The Boc-protected amino acid is dissolved in dry THF and cooled in an ice bath. Iodomethane is added, followed by the portion-wise addition of sodium hydride. The reaction is stirred overnight at room temperature.
-
Work-up: The reaction is carefully quenched with isopropyl alcohol and water. The THF is partially removed under reduced pressure, and the aqueous residue is acidified and extracted with ethyl acetate to yield the N-methylated product.
3.1.5. Deprotection of (S)-N-Boc-4-methylmorpholine-2-carboxylic Acid
Experimental Protocol:
-
Reagents: (S)-N-Boc-4-methylmorpholine-2-carboxylic acid, Trifluoroacetic acid (TFA).
-
Solvent: Dichloromethane (DCM).
-
Procedure: The Boc-protected compound is dissolved in DCM, and TFA is added. The mixture is stirred at room temperature for 1-2 hours.
-
Work-up: The volatiles are removed in vacuo to yield the desired product as its TFA salt.
Strategy 2: Asymmetric Synthesis from (S)-Epichlorohydrin
This route provides direct access to the (R)-enantiomer of the target molecule. For the (S)-enantiomer, (R)-epichlorohydrin would be used.
3.2.1. Synthesis of (R)-N-Boc-2-hydroxymethylmorpholine
Experimental Protocol:
-
Reagents: (S)-Epichlorohydrin, 2-Aminoethanol, Di-tert-butyl dicarbonate (Boc₂O).
-
Procedure: This synthesis is typically performed in a one-pot, two-step sequence involving the initial reaction of (S)-epichlorohydrin with 2-aminoethanol, followed by in-situ protection of the secondary amine with Boc₂O.
3.2.2. Oxidation to (R)-N-Boc-morpholine-2-carboxylic Acid
Experimental Protocol:
-
Reagents: (R)-N-Boc-2-hydroxymethylmorpholine, Oxidizing agent (e.g., TEMPO/bleach or other selective oxidation systems).
-
Procedure: The alcohol is dissolved in a suitable solvent and oxidized to the carboxylic acid using a selective oxidizing agent.
3.2.3. N-Methylation and Deprotection
The N-methylation and deprotection steps are analogous to those described in Strategy 1 (Sections 3.1.4 and 3.1.5).
Quantitative Data:
| Step | Product | Overall Yield (from Epichlorohydrin) | Enantiomeric Purity |
| Asymmetric Synthesis | (R)-N-Boc-morpholine-2-carboxylic acid | High | High |
Visualizations
Diagram 1: Synthetic Pathway via Enzymatic Kinetic Resolution
4-Methylmorpholine-2-carboxylic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methylmorpholine-2-carboxylic acid, including its chemical properties, synthesis, and potential applications in research and drug development.
Core Compound Information
This compound is a heterocyclic organic compound featuring a morpholine ring substituted with a methyl group at the nitrogen atom (position 4) and a carboxylic acid group at position 2.
| Property | Value | Source |
| CAS Number | 842949-48-8 | N/A |
| Molecular Formula | C₆H₁₁NO₃ | N/A |
| Molecular Weight | 145.16 g/mol | N/A |
| Canonical SMILES | CN1CCOC(C1)C(=O)O | N/A |
| InChI Key | LJIYTRWQOOXPCZ-UHFFFAOYSA-N | N/A |
Physicochemical Data and Safety Information
A summary of key physicochemical properties and hazard information for the hydrochloride salt of this compound is presented below.
| Data Point | Value | Source |
| Molecular Weight (HCl salt) | 181.62 g/mol | [1] |
| Purity | ≥97% | N/A |
| Physical Form | Solid | N/A |
| Storage Conditions | Sealed in dry, 2-8°C | N/A |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Signal Word | Warning | N/A |
Synthesis and Experimental Protocols
Conceptual Experimental Workflow
The synthesis can be conceptualized as a two-step process: first, the synthesis of the morpholine-2-carboxylic acid scaffold, followed by N-methylation.
Detailed Methodologies
Step 1: Synthesis of (S)-N-BOC-Morpholine-2-carboxylic Acid
A concise, chromatography-free synthesis has been developed starting from epichlorohydrin.[2]
-
Reaction of Epichlorohydrin and Protected Ethanolamine: Chiral epichlorohydrin is reacted with a protected ethanolamine to form a chlorohydrin intermediate.
-
Epoxide Formation and Cyclization: The chlorohydrin readily forms an epoxide, which then undergoes cyclization to yield a morpholine-oxazepine mixture.
-
Hydrogenation and Protection: The benzyl protecting groups are removed via hydrogenation, and the nitrogen is subsequently protected with a BOC group.
-
Oxidation: A TEMPO-catalyzed oxidation converts the primary alcohol of the morpholine intermediate to the desired carboxylic acid.
-
Purification: The final product can be isolated and purified using acid-base extractions.
Step 2: N-Methylation of Morpholine-2-carboxylic Acid (Proposed)
Based on the synthesis of the related 4-methylmorpholine-3-carboxylic acid, a reductive amination protocol is proposed.
-
Reaction Setup: Morpholine-2-carboxylic acid is dissolved in a suitable solvent.
-
Addition of Reagents: Aqueous formaldehyde is added to the solution.
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere in the presence of a palladium on carbon catalyst.
-
Work-up: Upon reaction completion, the catalyst is filtered off, and the filtrate is concentrated under vacuum to yield the final product.
Significance in Medicinal Chemistry and Drug Development
The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as enhanced solubility and metabolic stability.[3] The presence of a chiral center at the 2-position of the morpholine ring in this compound makes it a valuable building block for asymmetric synthesis, which is crucial for developing drugs with improved efficacy and reduced side effects.[3]
Potential Biological Roles and Signaling Pathways
While specific biological targets and signaling pathways for this compound have not been detailed in the available literature, the broader class of morpholine derivatives has been associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] The carboxylic acid moiety is a key functional group that can participate in crucial interactions with biological targets and can also serve as a handle for further chemical modifications.
The general role of morpholine-containing compounds in drug discovery can be illustrated by their interaction with various biological targets.
Conclusion
This compound is a chiral heterocyclic compound with potential applications as a building block in medicinal chemistry and drug discovery. Its synthesis can be achieved through a multi-step process starting from readily available precursors. While its specific biological activities remain to be fully elucidated, the well-established importance of the morpholine scaffold in bioactive molecules suggests that this compound and its derivatives are promising candidates for further investigation in various therapeutic areas. Researchers and drug development professionals can utilize the information provided in this guide to explore the potential of this compound in their research programs.
References
An In-depth Technical Guide to 4-Methylmorpholine-2-carboxylic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylmorpholine-2-carboxylic acid, a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining the pharmacologically relevant morpholine scaffold with a carboxylic acid moiety, offer opportunities for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its significance in contemporary drug development.
Introduction: The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged structure in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The incorporation of a methyl group at the 4-position (nitrogen atom) and a carboxylic acid at the 2-position creates this compound, a bifunctional molecule with a stereocenter, rendering it a chiral building block of significant interest.[1] The stereochemistry at the C-2 position is crucial, as the biological activity of many pharmaceuticals is dependent on the specific three-dimensional arrangement of their atoms.[1]
While the specific discovery of this compound is not prominently documented in seminal publications, its development is intrinsically linked to the broader history of morpholine chemistry. Morpholine itself has been a known compound for many decades, with early patents detailing its synthesis. The continuous exploration of morpholine derivatives has led to the creation of a vast chemical space, from which this compound has emerged as a commercially available and synthetically useful intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in Table 1. These properties are essential for its handling, formulation, and application in synthetic and biological studies.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| CAS Number | 842949-48-8[2][3] | 841274-05-3[4] |
| Molecular Formula | C₆H₁₁NO₃[2][3] | C₆H₁₂ClNO₃[4] |
| Molecular Weight | 145.16 g/mol [2][3] | 181.62 g/mol [4] |
| Predicted Density | 1.20 g/cm³[3] | Not Available |
| Predicted Melting Point | 226.29 °C[3] | Not Available |
| Predicted Boiling Point | 264.95 °C at 760 mmHg[3] | Not Available |
| Predicted Solubility | Slightly soluble in water[3] | Not Available |
| SMILES | CN1CCOC(C1)C(=O)O[3] | CN1CCOC(C1)C(=O)O.Cl[4] |
| InChIKey | Not Available | HWHCYNGGRABGQT-UHFFFAOYSA-N[4] |
Synthesis of this compound
The following section details a plausible synthetic pathway based on established methodologies for the synthesis of similar morpholine derivatives.
General Synthetic Strategy
A logical and efficient approach to the enantioselective synthesis of this compound involves the cyclization of a chiral amino alcohol precursor, followed by N-methylation. A key starting material for this strategy is a protected form of a serine derivative or a related chiral synthon.
Below is a conceptual workflow for the synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of (S)-N-Boc-Morpholine-2-carboxylic Acid
This protocol is adapted from a reported concise synthesis of (S)-N-Boc-2-hydroxymethylmorpholine and its subsequent oxidation to the carboxylic acid.[5] This method is notable for its efficiency and avoidance of chromatographic purification.
Materials:
-
(S)-Epichlorohydrin
-
N-Boc-ethanolamine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, a solution of N-Boc-ethanolamine (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, and then a solution of (S)-epichlorohydrin (1.1 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-N-Boc-2-hydroxymethylmorpholine. This intermediate can often be used in the next step without further purification.
-
-
Oxidation to (S)-N-Boc-morpholine-2-carboxylic acid:
-
The crude (S)-N-Boc-2-hydroxymethylmorpholine is dissolved in acetone and cooled to 0 °C.
-
Jones reagent is added dropwise to the stirred solution until the orange color persists.
-
The reaction is quenched by the addition of isopropanol.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield (S)-N-Boc-morpholine-2-carboxylic acid.
-
Subsequent N-Methylation and Deprotection (Proposed)
To obtain the final target compound, the following steps would be necessary:
-
N-Methylation: The nitrogen of the morpholine can be methylated using standard procedures, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or by using a methylating agent like methyl iodide in the presence of a base.
-
Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.
Role in Drug Discovery and Development
Carboxylic acids are crucial functional groups in a vast number of marketed drugs.[6] The presence of the carboxylic acid moiety in this compound allows for the formation of ionic interactions and hydrogen bonds with biological targets, which can be critical for binding affinity and selectivity.[6]
The chiral nature of this compound makes it an attractive starting material for the synthesis of enantiomerically pure drugs. The morpholine ring can serve as a scaffold to which various pharmacophoric groups can be attached, while the carboxylic acid can be used to modulate solubility, engage in key binding interactions, or serve as a handle for further chemical modification.
While specific drugs containing the this compound core are not yet widely reported, the broader class of chiral morpholine derivatives is prevalent in numerous therapeutic areas.
Conclusion
This compound is a valuable chiral building block with significant potential in medicinal chemistry. Its synthesis, while not extensively detailed in the literature for the specific N-methylated form, can be achieved through established methods for the preparation of chiral morpholine derivatives. The combination of the favorable properties of the morpholine scaffold and the versatile functionality of the carboxylic acid group makes this compound a compelling starting point for the design and synthesis of novel drug candidates. Further exploration of its applications is warranted and is expected to contribute to the development of new and improved therapeutics.
References
- 1. This compound | 842949-48-8 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 4-Methyl-morpholine-2-carboxylic acid | C6H11NO3 - BuyersGuideChem [buyersguidechem.com]
- 4. This compound hydrochloride | C6H12ClNO3 | CID 45480217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Nine-Step Enantioselective Total Synthesis of (−)-Vincorine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methylmorpholine-2-carboxylic Acid: Synthesis, Derivatization, and Applications in Drug Discovery
Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged" scaffold.[1][2] This six-membered heterocycle, containing both a secondary amine and an ether linkage, is a common feature in a multitude of approved drugs and clinical candidates.[2][3] Its prevalence is not accidental; the morpholine moiety often imparts favorable physicochemical properties to a molecule, such as enhanced aqueous solubility, improved metabolic stability, and a desirable pharmacokinetic profile.[1][3] Furthermore, its rigid, chair-like conformation can provide a well-defined vector for substituents, allowing for precise interactions with biological targets.[2]
This guide focuses on a specific and highly versatile building block: 4-Methylmorpholine-2-carboxylic acid . The strategic placement of a carboxylic acid group at the 2-position provides a critical chemical handle for synthetic elaboration, while the N-methylation at the 4-position locks the nitrogen as a tertiary amine. The chiral center at C2 introduces stereochemical complexity, a crucial consideration in modern pharmacology where the biological activity of enantiomers can differ significantly.[1]
This document serves as a technical primer for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the synthesis of the this compound core, detailed protocols for its derivatization into key structural analogs, and a discussion of its potential applications in therapeutic research.
The Core Scaffold: (±)-4-Methylmorpholine-2-carboxylic Acid
The core structure presents a bifunctional molecule with a tertiary amine and a carboxylic acid. This combination of a basic center and an acidic handle, along with a chiral center, makes it a valuable and versatile starting material for library synthesis.
| Property | Value | Source |
| CAS Number | 842949-48-8 | [4] |
| Molecular Formula | C₆H₁₁NO₃ | [4] |
| Molecular Weight | 145.16 g/mol | [4] |
| Chirality | Exists as (R) and (S) enantiomers | [1] |
The presence of the stereocenter at the 2-position is of paramount importance. Biological systems are inherently chiral, and the therapeutic effect of a drug is often dictated by the specific three-dimensional arrangement of its atoms.[1] Therefore, the ability to synthesize enantiomerically pure forms of this scaffold is a critical objective for its application in medicinal chemistry.
Synthesis of the Core Scaffold
While a direct, peer-reviewed synthesis for this compound is not extensively documented, a robust and highly analogous procedure has been published for its regioisomer, 4-Methylmorpholine-3-carboxylic acid.[5] This precedent allows for the confident proposal of a synthetic route via reductive amination of the commercially available morpholine-2-carboxylic acid.
Proposed Synthetic Pathway: Reductive Amination
The most logical and efficient pathway to the target compound is the N-methylation of morpholine-2-carboxylic acid. Reductive amination, using formaldehyde as the methyl source and a hydrogenation catalyst, is a classic and high-yielding transformation for methylating secondary amines.
Caption: Proposed synthesis of the core scaffold via reductive amination.
Experimental Protocol: Synthesis of (±)-4-Methylmorpholine-2-carboxylic acid
This protocol is adapted from the validated synthesis of the 3-carboxylic acid isomer and is presented as a reliable method for producing the target compound.[5]
-
Preparation: To a solution of morpholine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol or water), add aqueous formaldehyde (37%, 1.2 eq).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10 wt% of the starting material). The catalyst may be wetted with water (50% w/w) for safer handling.
-
Hydrogenation: The reaction vessel is sealed and purged with hydrogen gas. The mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique (e.g., TLC, LC-MS) until the starting material is fully consumed (typically 12-24 hours).
-
Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon). The catalyst is carefully filtered off through a pad of Celite, and the filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be used in the next step without further purification or can be purified by recrystallization if necessary.
Strategic Derivatization of the Carboxylic Acid Moiety
The carboxylic acid at the C2 position is the primary handle for generating a diverse library of analogs. Standard peptide coupling and esterification reactions can be employed to create amides and esters, respectively. These derivatives allow for the systematic exploration of structure-activity relationships (SAR).
Caption: General workflows for amide and ester derivatization.
Synthesis of Amide Derivatives
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[6] Coupling reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. Reagents such as TBTU, HATU, and EDC are commonly used in conjunction with a non-nucleophilic base.[6]
Exemplary Protocol: HATU-mediated Amide Coupling
-
Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM. Add a suitable amine (1.1 eq), HATU (1.1 eq), and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired amide.
Table of Potential Amide Derivatives for SAR Exploration:
| R¹ | R² | Resulting Amide Name | Rationale for Exploration |
| H | Benzyl | N-benzyl-4-methylmorpholine-2-carboxamide | Introduce aromatic interactions. |
| H | 4-Fluorobenzyl | N-(4-fluorobenzyl)-4-methylmorpholine-2-carboxamide | Probe halogen bonding and metabolic stability. |
| H | Cyclohexylmethyl | N-(cyclohexylmethyl)-4-methylmorpholine-2-carboxamide | Explore lipophilic/aliphatic interactions. |
| H | Pyridin-3-ylmethyl | 4-methyl-N-(pyridin-3-ylmethyl)morpholine-2-carboxamide | Introduce a hydrogen bond acceptor and basic center. |
| -(CH₂)₄- | 1-(4-methylmorpholine-2-carbonyl)pyrrolidine | Introduce a constrained cyclic amine. |
Synthesis of Ester Derivatives
Esterification provides another avenue for derivatization, modifying the polarity and hydrogen bonding capacity of the molecule. The classic Fischer esterification is suitable for simple, unhindered alcohols, while coupling agents are preferred for more complex or sterically hindered substrates.
Exemplary Protocol: Fischer Esterification
-
Preparation: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours). The removal of water using a Dean-Stark apparatus can drive the equilibrium toward the product.[7]
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine to neutralize the acid catalyst.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.
Table of Potential Ester Derivatives for SAR Exploration:
| R³ | Resulting Ester Name | Rationale for Exploration |
| Methyl | Methyl 4-methylmorpholine-2-carboxylate | Simple ester for baseline activity and pro-drug potential. |
| Ethyl | Ethyl 4-methylmorpholine-2-carboxylate | Slightly more lipophilic analog. |
| tert-Butyl | tert-Butyl 4-methylmorpholine-2-carboxylate | Introduce steric bulk and increase metabolic stability. |
| Benzyl | Benzyl 4-methylmorpholine-2-carboxylate | Introduce aromatic group and potential for hydrogenolysis. |
Applications in Drug Discovery and Future Directions
While specific biological data for this compound itself is sparse in the public domain, the broader class of substituted morpholines has been investigated for a wide range of therapeutic applications, including as CNS stimulants, antidepressants, and anti-inflammatory agents.[8][9]
The true value of this scaffold lies in its utility as a starting point for library synthesis. The derivatization strategies outlined above allow for the rapid generation of a multitude of analogs. These libraries can then be screened against various biological targets. For instance, complex derivatives of 3-phenylmorpholine have been patented as substance P (neurokinin-1) receptor antagonists, which are useful in treating pain, inflammation, and emesis.[10][11] This suggests that libraries based on the this compound core could be valuable in screening for novel antagonists of G-protein coupled receptors or other targets where a well-defined three-dimensional presentation of substituents is key.
The next logical step for researchers is to:
-
Perform Asymmetric Synthesis: Develop a stereoselective synthesis to isolate the pure (R) and (S) enantiomers of the core scaffold. This is critical as the biological activity and off-target effects will likely reside in a single enantiomer.
-
Synthesize Focused Libraries: Create amide and ester libraries based on rational drug design principles for a specific target class.
-
Biological Screening: Screen these libraries in relevant biochemical and cellular assays to identify initial hits.
-
Iterative SAR: Use the initial screening data to inform the design and synthesis of a second generation of more potent and selective analogs.
Conclusion
This compound represents a high-potential, yet underexplored, building block for medicinal chemistry. Its synthesis is feasible through established chemical transformations, and its carboxylic acid handle provides a gateway to immense chemical diversity. By leveraging the privileged nature of the morpholine scaffold and applying systematic derivatization strategies, researchers can utilize this compound to generate novel chemical entities with the potential to become next-generation therapeutics.
References
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA1126731A - Morpholine derivatives - Google Patents [patents.google.com]
- 5. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid [benchchem.com]
- 6. US10508107B2 - Morpholine derivative - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. EP0139590A3 - 4-alkyl-2-hydroxy-3-methyl-2-phenyl-morpholine derivatives, process for their preparation and their therapeutical use - Google Patents [patents.google.com]
- 9. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5968934A - Morpholine derivatives and their use as therapeutic agents - Google Patents [patents.google.com]
- 11. US6051717A - Convergent process for the preparation of a morpholine compound - Google Patents [patents.google.com]
In-depth Theoretical Analysis of 4-Methylmorpholine-2-carboxylic Acid Conformation: A Search for Definitive Data
General Principles of Morpholine Conformation
While specific data for 4-Methylmorpholine-2-carboxylic acid is not available, the conformational analysis of the parent morpholine ring and its derivatives is well-established. These principles can be used to hypothesize the likely preferred conformations of the target molecule.
The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, predominantly adopts a chair conformation to minimize steric and torsional strain. This is significantly more stable than the alternative boat or twist-boat conformations.
For a substituted morpholine like this compound, the primary conformational questions revolve around the orientation of the substituents on the ring—specifically, whether they occupy an axial or equatorial position.
Hypothesized Conformational Preferences
Based on steric considerations, it is highly probable that the bulkier substituents will preferentially occupy the equatorial positions to minimize unfavorable 1,3-diaxial interactions.
-
Carboxylic Acid Group at C2: The carboxylic acid group is larger than a hydrogen atom and would be expected to favor the equatorial position to reduce steric hindrance with the axial hydrogens on the same side of the ring.
-
Methyl Group at N4: The methyl group on the nitrogen atom also introduces steric bulk. Its preferred orientation (axial vs. equatorial) will influence the overall ring conformation. Generally, N-alkyl groups in piperidine and morpholine rings prefer the equatorial position.
Therefore, the most stable conformer of this compound is predicted to be a chair conformation where both the 2-carboxylic acid group and the 4-methyl group are in the equatorial position.
Logical Workflow for Conformational Analysis
Should a researcher undertake a theoretical study of this compound, a typical computational workflow would be as follows. This logical process is visualized in the diagram below.
Solubility Profile of 4-Methylmorpholine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylmorpholine-2-carboxylic acid. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for researchers to determine its solubility in various common organic solvents. An understanding of the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research endeavors. This guide also presents a predicted solubility profile based on the structural features of the molecule and established chemical principles.
Introduction to this compound
This compound, with the chemical formula C₆H₁₁NO₃, is a heterocyclic organic compound.[1] Its structure incorporates a morpholine ring, a carboxylic acid group, and a methyl group attached to the nitrogen atom. These functional groups dictate its physicochemical properties, including its solubility in different solvent systems. The presence of both a polar carboxylic acid group and a tertiary amine within the morpholine ring, alongside an ether linkage, suggests a nuanced solubility profile.
Key Physicochemical Properties:
-
Molecular Weight: 145.16 g/mol [2]
-
Molecular Formula: C₆H₁₁NO₃[2]
-
Predicted Melting Point: 226.29 °C[2]
-
Predicted Boiling Point: 264.95 °C at 760 mmHg[2]
-
Physical Form: Solid
Predicted Solubility in Common Organic Solvents
In the absence of experimentally determined quantitative data, the principle of "like dissolves like" can be used to predict the solubility of this compound. The molecule possesses both polar (carboxylic acid, ether, tertiary amine) and non-polar (aliphatic backbone) characteristics.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble (Slightly to Moderately) | The carboxylic acid group can form hydrogen bonds with protic solvents. The morpholine ring's nitrogen and oxygen atoms also act as hydrogen bond acceptors. It is noted to be slightly soluble in water.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The overall polarity of the molecule should facilitate dissolution in polar aprotic solvents through dipole-dipole interactions. |
| Non-polar | Hexane, Toluene | Insoluble | The presence of multiple polar functional groups is likely to render the compound insoluble in non-polar hydrocarbon solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Slightly Soluble | May exhibit some solubility due to dipole-dipole interactions, but likely limited by the strong intermolecular forces of the carboxylic acid group. |
| Ethers | Diethyl ether, THF | Slightly Soluble | The ether linkage in the morpholine ring may allow for some miscibility with ether solvents. |
Experimental Protocol for Solubility Determination
The following is a standardized protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another appropriate quantitative analytical technique.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3]
-
-
Separation of Undissolved Solid:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the same solvent used for dissolution to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration from HPLC × Dilution Factor)
-
Qualitative Solubility Testing
For a more rapid, qualitative assessment, the following procedures can be employed.
General Procedure
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add the chosen solvent dropwise, shaking vigorously after each addition, up to a total volume of 1 mL.
-
Observe whether the solid dissolves completely.
-
Record the substance as soluble, partially soluble, or insoluble.
Acid-Base Solubility
The amphoteric nature of this compound (containing both an acidic carboxylic acid group and a basic tertiary amine) suggests its solubility will be pH-dependent.
-
Aqueous Base (e.g., 5% NaOH): The carboxylic acid group will be deprotonated to form a carboxylate salt, which is expected to be highly soluble in the aqueous medium.
-
Aqueous Acid (e.g., 5% HCl): The tertiary amine group will be protonated to form an ammonium salt, which is also expected to be highly soluble in the aqueous medium.
A logical flow for qualitative solubility testing can be visualized as follows:
Conclusion
References
Methodological & Application
4-Methylmorpholine-2-carboxylic Acid in Asymmetric Synthesis: A Review of Current Applications
For Immediate Release
Shanghai, China – December 30, 2025 – While 4-Methylmorpholine-2-carboxylic acid is a commercially available chiral building block, a comprehensive review of current scientific literature reveals a notable absence of its specific application as a chiral auxiliary or organocatalyst in asymmetric synthesis. Despite the increasing interest in morpholine derivatives for developing novel catalytic systems, detailed experimental protocols and quantitative data for the use of this compound in this context are not presently available in published research.
The morpholine scaffold is recognized for its favorable physicochemical properties, making it an attractive structural motif in medicinal chemistry and materials science.[1] The presence of a stereocenter at the 2-position, combined with the tertiary amine and carboxylic acid functionalities, suggests its potential as a bifunctional molecule in asymmetric transformations.[1] However, at the time of this publication, its utility in this capacity has not been demonstrated in peer-reviewed literature.
Researchers in the field of asymmetric synthesis are continually exploring novel chiral molecules to advance catalytic methods. While this compound remains a compound of interest, its practical application in asymmetric catalysis is yet to be established and documented.
Alternative Approaches: Morpholine Derivatives in Asymmetric Organocatalysis
While specific data for this compound is unavailable, related morpholine derivatives have been successfully employed as organocatalysts in asymmetric reactions. A notable example is the use of β-morpholine amino acids in the 1,4-addition of aldehydes to nitroolefins.
Application Note: β-Morpholine Amino Acid Catalyzed Michael Addition
This application note details the use of a substituted morpholine-based organocatalyst in the asymmetric Michael addition of butyraldehyde to trans-β-nitrostyrene. This reaction serves as a model for the formation of a carbon-carbon bond with high diastereo- and enantioselectivity.
Reaction Scheme:
Figure 1. Asymmetric Michael addition of butyraldehyde to trans-β-nitrostyrene.
Quantitative Data Summary
The following table summarizes the results obtained for the organocatalyzed Michael addition reaction using a specific β-morpholine amino acid catalyst (Catalyst I).[2]
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | d.r. (syn/anti) | ee (%) (syn) |
| 1 | Butyraldehyde | trans-β-Nitrostyrene | 1 | iPrOH | -10 | 24 | >99 | >99:1 | 96 |
Experimental Protocol: General Procedure for the Asymmetric Michael Addition [2]
-
To a stirred solution of the aldehyde (1.0 eq) and the nitroolefin (1.5 eq) in isopropanol (iPrOH), the β-morpholine amino acid catalyst (1 mol%) and N-methylmorpholine (NMM, 1 mol%) are added at -10 °C.
-
The reaction mixture is stirred at this temperature for 24 hours.
-
The conversion is determined by ¹H NMR analysis of the crude reaction mixture.
-
The diastereomeric ratio (d.r.) is also determined by ¹H NMR of the crude mixture.
-
The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.
-
The product is purified by flash column chromatography.
Workflow Diagram
References
Application Notes and Protocols: 4-Methylmorpholine-2-carboxylic Acid as a Chiral Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylmorpholine-2-carboxylic acid is a bifunctional chiral building block of significant interest in medicinal chemistry and organic synthesis. The morpholine scaffold is considered a "privileged structure" as its inclusion in a molecule can impart favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability.[1] The stereocenter at the C-2 position is crucial, as the therapeutic effect of a drug is often dependent on the specific three-dimensional arrangement of its atoms.[1] This molecule features a tertiary amine (the 4-methyl group) and a carboxylic acid at the 2-position, making it a versatile starting material for creating a diverse library of compounds with a wide range of potential pharmacological activities, including anticancer and anti-inflammatory properties.[1] Chiral building blocks like this are invaluable intermediates for the synthesis of complex natural products and pharmaceuticals, as they provide a pre-defined stereocenter, streamlining synthetic routes and avoiding costly and inefficient racemic separations.[][3]
Applications in Asymmetric Synthesis
The unique stereochemistry and bifunctionality of this compound make it an important starting material for enantioselective synthesis. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, while the tertiary amine can influence the molecule's overall polarity and basicity.
The synthesis of enantiomerically pure chiral morpholines is a significant area of research.[1] Asymmetric synthesis strategies are employed to selectively produce the desired stereoisomer, which is critical for developing drugs with improved efficacy and reduced side effects.[1] For instance, related chiral morpholine-2-carboxylic acids, such as the N-Boc protected versions, have been synthesized enantioselectively and utilized in the preparation of reboxetine analogs, showcasing the utility of this scaffold.[4] The principles of these syntheses can be applied to derivatives of this compound.
Experimental Protocols
The following protocols are representative methods for the derivatization of this compound. Researchers should adapt these protocols based on the specific substrate and desired product.
Protocol 1: Amide Bond Formation via Coupling Agent
This protocol describes a general procedure for the synthesis of an amide from this compound and a primary or secondary amine using HATU as a coupling agent.
Materials:
-
This compound
-
Amine (1.0-1.1 equivalents)
-
HATU (1.1-1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.
-
Add HATU (1.1-1.2 eq.) and DIPEA (2.0-3.0 eq.) to the solution.
-
Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[5]
-
Add the desired amine (1.0-1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification
This protocol details a classic method for esterifying this compound with an alcohol using an acid catalyst.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol; 10-20 equivalents)
-
Concentrated sulfuric acid (catalytic amount, 0.1-0.2 equivalents)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous alcohol (10-20 eq.).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the solution at room temperature.[5]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.[5]
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.[5]
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude ester can be purified by distillation or column chromatography if required.
Protocol 3: Acyl Chloride Formation
Conversion to the more reactive acyl chloride allows for facile reaction with a wide range of nucleophiles.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) (2.0-5.0 equivalents)
-
Anhydrous solvent (e.g., DCM, toluene)
-
Round-bottom flask with reflux condenser and gas trap
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves SO₂ and HCl gases.
-
In a round-bottom flask equipped with a reflux condenser, suspend or dissolve this compound (1.0 eq.) in an anhydrous solvent like DCM or toluene.
-
Add thionyl chloride (2.0-5.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (40-110 °C depending on the solvent) and maintain for 1-3 hours, or until gas evolution ceases.[5]
-
Carefully distill off the excess thionyl chloride and the solvent under reduced pressure.
-
The resulting crude 4-methylmorpholine-2-carbonyl chloride is often used in the next step without further purification.[5]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the derivatization of carboxylic acids, applicable to this compound.
Table 1: Representative Conditions for Amide Bond Formation
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF/DCM | 20 - 25 | 4 - 12 | 85 - 95 |
| DCC/DMAP | - | DCM | 0 - 25 | 3 - 6 | 70 - 90 |
| EDC/HOBt | DIPEA | DMF | 20 - 25 | 12 - 24 | 80 - 95 |
| SOCl₂ (via acyl chloride) | Et₃N | DCM | 0 - 25 | 1 - 2 | 90 - 98 |
Table 2: Representative Conditions for Esterification
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Fischer Esterification | H₂SO₄ (cat.) | Alcohol | Reflux | 2 - 6 | 60 - 95 |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP (cat.) | DCM | 0 - 25 | 3 - 5 | 85 - 95 |
| Mitsunobu Reaction | Alcohol, PPh₃, DIAD/DEAD | THF | 0 - 25 | 1 - 4 | 70 - 90 |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic derivatization of this compound.
Diagram 2: Role in Drug Discovery
Caption: Importance of chiral building blocks for stereospecific drug action.
References
Application Notes and Protocols: 4-Methylmorpholine-2-carboxylic Acid in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the use of 4-methylmorpholine-2-carboxylic acid and its derivatives as organocatalysts in asymmetric synthesis. The focus is on the application of these catalysts in carbon-carbon bond-forming reactions, particularly the Michael addition reaction, which is a cornerstone transformation in organic synthesis.
Introduction
This compound is a chiral, bifunctional organocatalyst. Structurally, it is a proline analogue incorporating a morpholine ring. This class of catalysts leverages the synergistic action of a secondary amine and a carboxylic acid moiety to activate substrates and control stereoselectivity.[1] The nitrogen atom of the morpholine ring can form an enamine or iminium ion intermediate with carbonyl compounds, while the carboxylic acid group can act as a Brønsted acid to activate the electrophile and orient the reactants through hydrogen bonding, leading to high levels of stereocontrol.[1] While the pyrrolidine ring of proline is often highly effective in enamine catalysis, morpholine-based catalysts offer a unique electronic and steric environment that can be advantageous in specific transformations.[2][3]
This document details a representative experimental protocol for an asymmetric Michael addition reaction, a powerful tool for the construction of complex molecules.
Key Applications: Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is a fundamental method for C-C bond formation.[4][5] The use of chiral organocatalysts, such as derivatives of this compound, allows for the enantioselective synthesis of valuable chiral building blocks. A prominent example is the addition of aldehydes to nitroolefins, yielding γ-nitro aldehydes which are versatile synthetic intermediates.[3][6]
Representative Reaction: Asymmetric Michael Addition of Aldehydes to Nitroolefins
A study by Di Mola, et al. demonstrated the high efficiency of morpholine-based organocatalysts in the 1,4-addition reaction between aldehydes and nitroolefins.[2][3][6] While the study focused on specific substituted morpholine-2-carboxylic acids, the underlying principles and experimental setup are highly relevant for this compound.
Reaction Scheme:
Experimental Protocols
The following is a detailed protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin, adapted from the literature for general application with a this compound type catalyst.[2][3][6]
General Procedure for the Organocatalytic Michael Addition
-
Catalyst Preparation: To a solution of the aldehyde (1.0 eq.) and the nitroolefin (1.5 eq.) in the chosen solvent (e.g., i-PrOH), add the this compound catalyst (1 mol%).
-
Base Addition: Add N-methylmorpholine (NMM) (1 mol%) as a co-base to deprotonate the carboxylic acid of the catalyst, facilitating its catalytic cycle.[3][6]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., -10 °C) for the specified time (e.g., 12-48 hours), monitoring the reaction progress by TLC or ¹H NMR.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR of the crude product and the enantiomeric excess (e.e.) by chiral HPLC analysis.[2][3]
Data Presentation
The following tables summarize representative data for the Michael addition reaction between butyraldehyde and trans-β-nitrostyrene, catalyzed by a morpholine-2-carboxylic acid derivative, demonstrating the catalyst's efficacy.[3][6]
Table 1: Screening of Reaction Conditions
| Entry | Solvent | Temp (°C) | Time (h) | Conversion (%) | d.r. (syn/anti) | e.e. (%) (syn) |
| 1 | Toluene | 40 | 12 | >99 | 95:5 | 70 |
| 2 | CH₂Cl₂ | 40 | 12 | >99 | 90:10 | 65 |
| 3 | THF | 40 | 12 | >99 | 92:8 | 68 |
| 4 | i-PrOH | 40 | 12 | >99 | 96:4 | 75 |
| 5 | i-PrOH | 25 | 24 | >99 | 97:3 | 80 |
| 6 | i-PrOH | 0 | 36 | >99 | 98:2 | 85 |
| 7 | i-PrOH | -10 | 48 | >99 | 99:1 | 90 |
Reaction conditions: Butyraldehyde (1.0 eq.), trans-β-nitrostyrene (1.5 eq.), Catalyst (1 mol%), NMM (1 mol%). Data adapted from Di Mola, et al. (2023).[3][6]
Table 2: Substrate Scope for the Michael Addition
| Aldehyde (R¹) | Nitroolefin (R²) | Conversion (%) | d.r. (syn/anti) | e.e. (%) (syn) |
| Ethyl | Phenyl | >99 | 99:1 | 90 |
| Propyl | Phenyl | >99 | 98:2 | 88 |
| Isobutyl | Phenyl | 95 | 97:3 | 85 |
| Ethyl | 4-Chlorophenyl | >99 | 99:1 | 92 |
| Ethyl | 2-Naphthyl | >99 | 99:1 | 91 |
Reaction conditions: Aldehyde (1.0 eq.), Nitroolefin (1.5 eq.), Catalyst (1 mol%), NMM (1 mol%), i-PrOH, -10 °C. Data adapted from Di Mola, et al. (2023).[3][6]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the organocatalytic Michael addition.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle via enamine activation.
References
- 1. Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael Addition [organic-chemistry.org]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
Application Notes and Protocols: 4-Methylmorpholine-2-carboxylic Acid as a Ligand in Transition Metal Catalysis
A comprehensive search of scientific literature and patent databases did not yield specific examples of 4-Methylmorpholine-2-carboxylic acid being used as a primary ligand in transition metal-catalyzed reactions.
While the morpholine scaffold is of significant interest in medicinal chemistry and drug development, and chiral amino acids are widely used as ligands in asymmetric catalysis, the specific application of this compound in transition metal catalysis appears to be an underexplored or unpublished area of research. The search included queries for its use in various catalytic reactions, attempts to find protocols for the synthesis of its transition metal complexes, and searches for quantitative data on catalytic performance.
Despite the lack of direct data for the target molecule, this document provides a general framework and hypothetical protocols based on related systems, such as other chiral amino acid ligands and morpholine-containing organocatalysts. These sections are intended to serve as a guide for researchers interested in exploring the potential of this compound as a ligand.
Introduction to Morpholine-Containing Ligands
Morpholine and its derivatives are prevalent structural motifs in bioactive molecules due to their favorable physicochemical properties, including improved aqueous solubility and metabolic stability. In the context of catalysis, the morpholine ring can impart unique steric and electronic properties to a ligand. The nitrogen atom can act as a coordinating site, and the overall ring conformation can influence the stereochemical outcome of a reaction. This compound, as a chiral cyclic β-amino acid, possesses both a coordinating carboxylic acid group and a tertiary amine, making it a potentially interesting bidentate ligand for various transition metals.
Potential Applications in Asymmetric Catalysis
Based on the structure of this compound, it could potentially be applied in a variety of asymmetric transformations where chiral amino acid-derived ligands have proven effective. These include, but are not limited to:
-
Asymmetric Hydrogenation: The formation of chiral centers by the addition of hydrogen across a double bond.
-
Asymmetric C-C Bond Forming Reactions: Including aldol reactions, Michael additions, and allylic alkylations.
-
Asymmetric Transfer Hydrogenation: The reduction of ketones and imines using a hydrogen donor in the presence of a chiral catalyst.
The N-methylation of the morpholine nitrogen could provide a more electron-rich and sterically defined environment around the metal center compared to its N-unsubstituted counterpart.
Hypothetical Experimental Protocols
The following protocols are generalized procedures based on the use of other chiral amino acid ligands in transition metal catalysis. These are not established protocols for this compound and would require significant optimization and validation.
General Procedure for the Synthesis of a Transition Metal Complex with this compound
This hypothetical protocol describes the formation of a metal complex, for instance with Palladium(II), which is commonly used in cross-coupling reactions.
Materials:
-
This compound
-
Palladium(II) acetate or another suitable palladium precursor
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2 equivalents) in the chosen anhydrous solvent.
-
In a separate Schlenk flask, dissolve the Palladium(II) precursor (1 equivalent) in the same solvent.
-
Slowly add the ligand solution to the metal precursor solution at room temperature with stirring.
-
The reaction mixture may change color, indicating complex formation.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction by an appropriate analytical technique (e.g., TLC, NMR) to determine the completion of the complex formation.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the desired metal complex.
-
Characterization of the complex would be essential, using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Hypothetical Protocol for an Asymmetric Catalytic Reaction
This protocol outlines a generic procedure for a test reaction, such as an asymmetric aldol reaction.
Materials:
-
The synthesized transition metal complex of this compound (e.g., 1-10 mol%)
-
Aldehyde substrate
-
Nucleophile (e.g., a silyl enol ether)
-
Anhydrous, degassed solvent
-
Inert atmosphere
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the transition metal catalyst.
-
Add the anhydrous, degassed solvent, followed by the aldehyde substrate.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Add the nucleophile dropwise to the stirred reaction mixture.
-
Allow the reaction to stir for the optimized reaction time (e.g., 1-48 hours), monitoring the progress by TLC or GC.
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Warm the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (e.e.) of the product using chiral HPLC or GC.
Data Presentation (Hypothetical)
As no experimental data has been found, the following table is a template for how quantitative data for a hypothetical reaction could be presented.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 5 | CH₂Cl₂ | 0 | 24 | - | - |
| 2 | 5 | Toluene | 0 | 24 | - | - |
| 3 | 5 | THF | -20 | 48 | - | - |
| 4 | 10 | THF | -20 | 48 | - | - |
Visualizations (Hypothetical)
The following diagrams illustrate the logical relationships and workflows that would be relevant if this were a developed area of research.
Caption: General workflow for catalyst synthesis and application.
Caption: Logical workflow for developing a new catalytic system.
Conclusion
The exploration of this compound as a ligand in transition metal catalysis represents a potential opportunity for new discoveries in the field of asymmetric synthesis. The protocols and diagrams presented here are hypothetical and intended to provide a starting point for such investigations. Further research is required to synthesize the corresponding metal complexes, evaluate their catalytic activity, and establish detailed experimental protocols.
Application Notes and Protocols for the Scale-up Synthesis of 4-Methylmorpholine-2-carboxylic Acid for Pilot Plant Operations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the pilot plant scale synthesis of 4-Methylmorpholine-2-carboxylic acid, a key building block in pharmaceutical development. The described synthetic route is a two-step process commencing with the synthesis of N-Boc-morpholine-2-carboxylic acid from readily available starting materials, followed by a one-pot deprotection and subsequent N-methylation. This methodology is designed to be robust, scalable, and avoids the use of hazardous reagents and complex purification techniques, making it amenable to a pilot plant environment.
Introduction
This compound is a valuable heterocyclic scaffold frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its rigid, chiral structure and the presence of both acidic and basic functionalities make it an attractive component for modulating the physicochemical and pharmacological properties of drug candidates. As drug development programs advance, the need for a scalable and efficient synthesis of such key intermediates becomes paramount. This application note details a practical and scalable two-step synthesis of this compound, suitable for production in a pilot plant setting. The chosen route prioritizes operational simplicity, safety, and high throughput.[1]
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step sequence:
-
Step 1: Synthesis of N-Boc-morpholine-2-carboxylic acid from (S)-epichlorohydrin and N-Boc-2-aminoethanol. This step is designed to be operationally simple and avoids chromatographic purification.[1]
-
Step 2: Deprotection and N-methylation of N-Boc-morpholine-2-carboxylic acid to yield the final product, this compound, via a one-pot procedure utilizing acidic deprotection followed by an Eschweiler-Clarke reaction.[2][3]
Data Presentation
Table 1: Quantitative Data for Pilot Plant Scale Synthesis
| Parameter | Step 1: N-Boc-morpholine-2-carboxylic acid Synthesis | Step 2: Deprotection and N-methylation |
| Starting Materials | (S)-Epichlorohydrin, N-Boc-2-aminoethanol | N-Boc-morpholine-2-carboxylic acid |
| Reagents | Sodium tert-butoxide, Isopropanol, Water | Hydrochloric acid, Formaldehyde, Formic acid, Sodium hydroxide |
| Solvents | Isopropanol, Toluene | Water |
| Reaction Temperature | 20-25 °C (exotherm control) | 0-5 °C (Deprotection), 90-100 °C (Methylation) |
| Reaction Time | 12-16 hours | 2-4 hours (Deprotection), 4-6 hours (Methylation) |
| Typical Scale | 1 kg of (S)-Epichlorohydrin | 2.5 kg of N-Boc-morpholine-2-carboxylic acid |
| Expected Yield | 80-90% | 75-85% |
| Purification Method | Aqueous workup and crystallization | pH adjustment and crystallization |
Experimental Protocols
Step 1: Synthesis of N-Boc-morpholine-2-carboxylic acid
This procedure is adapted from principles of morpholine synthesis from epichlorohydrin and is designed for scalability.[1]
Materials and Reagents:
-
(S)-Epichlorohydrin (1.0 kg, 10.8 mol)
-
N-Boc-2-aminoethanol (1.74 kg, 10.8 mol)
-
Sodium tert-butoxide (1.14 kg, 11.9 mol)
-
Isopropanol (10 L)
-
Toluene (5 L)
-
Water (10 L)
-
Hydrochloric acid (concentrated, as needed for pH adjustment)
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add N-Boc-2-aminoethanol (1.74 kg) and isopropanol (5 L).
-
Cool the mixture to 0-5 °C.
-
In a separate vessel, dissolve sodium tert-butoxide (1.14 kg) in isopropanol (5 L).
-
Slowly add the sodium tert-butoxide solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, add (S)-epichlorohydrin (1.0 kg) dropwise via the addition funnel over 2-3 hours, ensuring the temperature does not exceed 25 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the isopropanol.
-
To the resulting residue, add toluene (5 L) and water (5 L). Stir vigorously for 15 minutes.
-
Separate the aqueous layer.
-
Wash the organic layer with water (2 x 2.5 L).
-
Combine the aqueous layers and cool to 0-5 °C.
-
Adjust the pH of the aqueous solution to 2-3 with concentrated hydrochloric acid.
-
The product will precipitate as a white solid. Stir the slurry for 1-2 hours at 0-5 °C.
-
Filter the solid, wash with cold water (2 x 1 L), and dry under vacuum at 40-50 °C to a constant weight.
Step 2: Deprotection and N-methylation of N-Boc-morpholine-2-carboxylic acid
This one-pot procedure combines the removal of the Boc protecting group with the subsequent N-methylation via the Eschweiler-Clarke reaction.[2][3][4][5]
Materials and Reagents:
-
N-Boc-morpholine-2-carboxylic acid (2.5 kg, 10.8 mol)
-
Hydrochloric acid (6 M aqueous solution, 5.4 L)
-
Formaldehyde (37% aqueous solution, 2.6 kg, 32.4 mol)
-
Formic acid (88% aqueous solution, 2.8 kg, 54.0 mol)
-
Sodium hydroxide (50% aqueous solution, as needed for pH adjustment)
Procedure:
-
To a 20 L jacketed reactor, add N-Boc-morpholine-2-carboxylic acid (2.5 kg) and 6 M hydrochloric acid (5.4 L).
-
Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitor by TLC or LC-MS, observing the disappearance of the starting material).
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add formaldehyde (2.6 kg) followed by the dropwise addition of formic acid (2.8 kg), maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. The evolution of carbon dioxide will be observed.
-
Monitor the reaction for the formation of the tertiary amine.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully adjust the pH of the solution to 3-4 with a 50% sodium hydroxide solution while maintaining the temperature below 30 °C.
-
The product will precipitate. Stir the resulting slurry at 0-5 °C for 1-2 hours.
-
Filter the solid, wash with cold water (2 x 1 L), and dry under vacuum at 50-60 °C to a constant weight.
Visualizations
Logical Relationship of Synthetic Steps
Caption: Overall synthetic workflow for this compound.
Experimental Workflow for Pilot Plant Synthesis
Caption: Step-by-step experimental workflow for the pilot plant synthesis.
References
Application of 4-Methylmorpholine-2-carboxylic Acid in Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
While a comprehensive literature search did not yield specific examples of 4-methylmorpholine-2-carboxylic acid in the total synthesis of natural products, the broader class of C-substituted morpholines are well-established as valuable chiral building blocks in medicinal chemistry and organic synthesis.[1] These scaffolds are of significant interest due to their prevalence in biologically active compounds and their ability to impart favorable physicochemical properties. This document provides an overview of the utility of substituted morpholines, a detailed experimental protocol for the synthesis of the related regioisomer 4-methylmorpholine-3-carboxylic acid, and conceptual workflows for the synthesis and application of these important heterocyclic motifs.
Introduction: The Role of Substituted Morpholines in Synthesis
Morpholine and its derivatives are key structural motifs in a wide range of biologically active molecules, including approved pharmaceuticals.[2] The incorporation of substituents onto the morpholine ring, particularly with stereochemical control, allows for the exploration of chemical space and the fine-tuning of pharmacological properties.[1] Chiral morpholine carboxylic acids, such as this compound, are particularly valuable as they can be derived from amino acids and serve as constrained amino acid surrogates in peptidomimetics or as chiral synthons for more complex molecules.[3][4][5] The synthesis of these compounds often involves diastereoselective cyclization reactions, starting from readily available chiral precursors like amino acids or amino alcohols.[6][7]
Experimental Protocols: Synthesis of a Substituted Morpholine Carboxylic Acid
As a representative example of the synthesis of a methylated morpholine carboxylic acid, the following protocol details the preparation of 4-methylmorpholine-3-carboxylic acid from morpholine-3-carboxylic acid.
Reaction Scheme:
Protocol: Synthesis of 4-Methylmorpholine-3-carboxylic acid [8]
-
Materials:
-
Morpholine-3-carboxylic acid (140 mg, 0.86 mmol, 1.0 eq)
-
Aqueous formaldehyde (0.1 g, 1.0 mmol, 37% w/w, 1.2 eq)
-
10% Palladium on carbon (150 mg, 50% water wet)
-
Methanol (as solvent for NMR)
-
-
Procedure:
-
To a solution of morpholine-3-carboxylic acid (140 mg, 0.86 mmol) in a suitable solvent (e.g., water or methanol), add aqueous formaldehyde (0.1 g, 1.0 mmol).
-
Add 10% palladium on carbon (150 mg).
-
Stir the resulting suspension under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), filter the mixture to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-methylmorpholine-3-carboxylic acid (120 mg).
-
The crude product can be used in the next step without further purification.
-
-
Characterization:
-
¹H NMR (400 MHz, CD₃OD): δ 4.24-4.22 (m, 1H), 4.00-3.99 (m, 1H), 3.74-3.64 (m, 3H), 3.42-3.38 (m, 1H), 3.20-3.19 (m, 1H), 2.95 (s, 3H).[8]
-
Data Presentation
The quantitative data for the synthesis of 4-methylmorpholine-3-carboxylic acid is summarized in the table below.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Morpholine-3-carboxylic acid | 131.13 | 140 | 0.86 | 1.0 |
| Formaldehyde (37% aq.) | 30.03 | 100 | 1.0 | 1.2 |
| 10% Palladium on Carbon | - | 150 | - | Catalyst |
| 4-Methylmorpholine-3-carboxylic acid | 145.16 | 120 (crude) | ~0.83 | - |
| Crude Yield | - | - | - | ~96% |
Table 1: Quantitative data for the synthesis of 4-methylmorpholine-3-carboxylic acid.[8]
Mandatory Visualizations
The following diagrams illustrate key concepts in the synthesis and application of substituted morpholines.
Caption: General workflow for the diastereoselective synthesis of substituted morpholines.
Caption: Conceptual workflow for the application of this compound in peptidomimetic synthesis.
Conclusion
While direct applications of this compound in natural product total synthesis are not yet reported, the importance of the substituted morpholine scaffold is undisputed in modern medicinal chemistry. The synthetic accessibility of these chiral building blocks from common starting materials like amino acids provides a robust platform for the generation of diverse and structurally complex molecules.[3][6] The protocol provided for the synthesis of a related isomer and the conceptual workflows illustrate the potential for this compound and similar structures to be valuable tools for researchers in drug discovery and development, particularly in the design of novel peptidomimetics and other bioactive compounds.[4][5] Future work may yet see the incorporation of this specific building block into the synthesis of complex natural products.
References
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. I2-mediated diversity oriented diastereoselective synthesis of amino acid derived trans-2,5-disubstituted morpholines, piperazines, and thiomorpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid [benchchem.com]
Derivatization of 4-Methylmorpholine-2-carboxylic Acid for Specific Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of both a tertiary amine and a carboxylic acid group on the morpholine scaffold provides a versatile platform for the synthesis of a diverse range of derivatives. This bifunctionality allows for the exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties of lead compounds. Derivatization of the carboxylic acid moiety into amides and esters is a common strategy to modulate polarity, solubility, metabolic stability, and target-binding interactions. These modifications are crucial in the development of novel therapeutic agents with potential applications in various disease areas, including oncology, inflammation, and infectious diseases.
This document provides detailed application notes and experimental protocols for the synthesis of amide and ester derivatives of this compound.
Amide Bond Formation (Amidation)
The conversion of the carboxylic acid group of this compound to an amide is a fundamental transformation in the synthesis of new chemical entities. Amide derivatives often exhibit improved biological activity and metabolic stability compared to the parent carboxylic acid. The choice of coupling reagent is critical for achieving high yields and purity.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the synthesis of an amide derivative of this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine of interest (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol outlines the synthesis of an amide derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine of interest
-
EDC hydrochloride
-
HOBt
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add EDC hydrochloride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of TEA or DIPEA (2.0 eq).
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure amide.
Data Presentation: Amide Coupling Reactions
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | 2-4 | 85-95 |
| EDC/HOBt | TEA/DIPEA | DCM/DMF | 12-24 | 70-90 |
| DCC/DMAP | DMAP | DCM | 4-12 | 60-85 |
Note: Yields are typical for standard amide couplings and may vary depending on the specific amine used.
Ester Bond Formation (Esterification)
Esterification of this compound is another important derivatization strategy. Ester derivatives can act as prodrugs, improving the oral bioavailability of the parent compound, or they can possess unique biological activities themselves.
Experimental Protocols
Protocol 3: Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol of interest (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20 eq).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.
-
Purify by distillation or column chromatography if necessary.
Protocol 4: Esterification using DCC and DMAP
This protocol is suitable for alcohols that are sensitive to acidic conditions and provides a milder alternative to Fischer esterification.
Materials:
-
This compound
-
Alcohol of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the pure ester.
Data Presentation: Esterification Reactions
| Method | Catalyst/Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Fischer Esterification | H₂SO₄ (cat.) | Alcohol | 4-8 | 60-80 |
| DCC/DMAP | DCC, DMAP (cat.) | DCM | 2-4 | 75-90 |
Note: Yields are typical and can vary based on the specific alcohol used.
Specific Applications and Biological Activity
Derivatives of this compound are being explored for a variety of therapeutic applications, leveraging the favorable physicochemical properties conferred by the morpholine ring. While specific data for derivatives of this exact molecule is emerging, the broader class of morpholine-containing compounds has shown promise in several areas.
Anticancer Activity
Morpholine-containing compounds have been investigated as anticancer agents. The morpholine ring can improve solubility and oral bioavailability, which are desirable properties for oncology drug candidates. Amide derivatives of morpholine carboxylic acids have the potential to interact with various biological targets, including kinases and protein-protein interaction sites, through hydrogen bonding and hydrophobic interactions.
Example Signaling Pathway:
Anti-inflammatory and Neuroprotective Effects
The derivatization of carboxylic acids is a common strategy in the development of anti-inflammatory and neuroprotective agents. By converting the polar carboxylic acid to a less polar amide or ester, the ability of the molecule to cross the blood-brain barrier can be enhanced, which is crucial for targeting central nervous system disorders. These derivatives may exert their effects by modulating inflammatory pathways or protecting neurons from oxidative stress.
Logical Relationship for Drug Development:
Conclusion
The derivatization of this compound into amides and esters represents a valuable strategy for the development of new therapeutic agents. The protocols provided herein offer robust methods for synthesizing a library of derivatives for biological evaluation. Further investigation into the specific applications of these derivatives is warranted to fully explore their therapeutic potential. Researchers are encouraged to adapt and optimize these general protocols to suit their specific synthetic targets and research goals.
Application Notes and Protocols: 4-Methylmorpholine-2-carboxylic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Methylmorpholine-2-carboxylic acid, a chiral heterocyclic building block, in the synthesis of pharmaceutical intermediates. The inherent chirality and the favorable physicochemical properties imparted by the morpholine scaffold make this compound a valuable synthon in medicinal chemistry.
Introduction
This compound possesses a unique structural motif combining a chiral center at the C-2 position with a tertiary amine within a morpholine ring. This combination offers several advantages in drug design, including improved aqueous solubility, metabolic stability, and the potential for stereospecific interactions with biological targets. The carboxylic acid functionality provides a convenient handle for further chemical modifications, enabling its incorporation into a diverse range of molecular architectures. These notes will detail the synthesis of the chiral forms of this building block and its application in the preparation of key pharmaceutical intermediates.
Enantioselective Synthesis of (R)- and (S)-N-Boc-4-methylmorpholine-2-carboxylic Acid
The enantiomerically pure forms of this compound are crucial for the development of stereospecific pharmaceuticals. A highly selective method for their synthesis involves the enzyme-catalyzed kinetic resolution of a racemic ester precursor.
Experimental Protocol: Enzyme-Catalyzed Kinetic Resolution
This protocol describes the resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate to yield the corresponding (R)-ester and (S)-acid, which can then be converted to the N-Boc protected (R)- and (S)-4-methylmorpholine-2-carboxylic acids.
Materials:
-
Racemic n-butyl 4-benzylmorpholine-2-carboxylate
-
Candida rugosa lipase
-
tert-Butyl methyl ether (t-BuOMe)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Palladium on carbon (10%)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Enzymatic Resolution: A solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (50 g, 0.18 mol) in t-BuOMe (1 L) is added to a solution of Candida rugosa lipase (1 g) in water (1 L). The biphasic mixture is stirred vigorously at room temperature for 24-30 hours, with the reaction progress monitored by HPLC.
-
Separation: The organic and aqueous layers are separated. The aqueous layer is washed with t-BuOMe (0.5 L). The combined organic layers are washed with water (0.3 L), dried over MgSO₄, and concentrated under vacuum to yield the unreacted (R)-n-butyl 4-benzylmorpholine-2-carboxylate as a clear oil. The aqueous layer is evaporated to dryness to give (S)-4-benzylmorpholine-2-carboxylic acid as a white solid.
-
Synthesis of (S)-N-Boc-4-methylmorpholine-2-carboxylic Acid:
-
(S)-4-benzylmorpholine-2-carboxylic acid is dissolved in a suitable solvent and reacted with Boc₂O in the presence of a base (e.g., NaOH) to yield (S)-N-Boc-4-benzylmorpholine-2-carboxylic acid.
-
The benzyl group is removed by catalytic hydrogenation using 10% Pd/C in methanol under a hydrogen atmosphere.
-
The resulting (S)-N-Boc-morpholine-2-carboxylic acid is methylated on the nitrogen atom using a suitable methylating agent (e.g., methyl iodide or formaldehyde/formic acid) to afford the final product.
-
-
Synthesis of (R)-N-Boc-4-methylmorpholine-2-carboxylic Acid:
-
The (R)-n-butyl 4-benzylmorpholine-2-carboxylate obtained from the resolution is first hydrolyzed to the corresponding carboxylic acid using a base like NaOH.
-
The subsequent N-Boc protection, debenzylation, and N-methylation steps are carried out as described for the (S)-enantiomer.
-
Quantitative Data:
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Enzymatic Resolution (Ester) | (R)-n-butyl 4-benzylmorpholine-2-carboxylate | ~49% | >98% |
| Enzymatic Resolution (Acid) | (S)-4-benzylmorpholine-2-carboxylic acid | ~40% | >98% |
Application in the Synthesis of Reboxetine Analogs
(S)-N-Boc-4-methylmorpholine-2-carboxylic acid serves as a key chiral building block in the synthesis of reboxetine analogs, which are selective norepinephrine reuptake inhibitors used in the treatment of depression.
Experimental Protocol: Synthesis of a Reboxetine Analog
This protocol outlines the conversion of (S)-N-Boc-4-methylmorpholine-2-carboxylic acid to a reboxetine analog.
Materials:
-
(S)-N-Boc-4-methylmorpholine-2-carboxylic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
4-Chloro-2-methoxyphenol
-
Potassium carbonate (K₂CO₃)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Reduction to Alcohol: (S)-N-Boc-4-methylmorpholine-2-carboxylic acid is converted to its acid chloride using oxalyl chloride and a catalytic amount of DMF. The crude acid chloride is then reduced with NaBH₄ in methanol to afford the corresponding (S)-N-Boc-2-hydroxymethyl-4-methylmorpholine.
-
Mesylation: The alcohol is reacted with methanesulfonyl chloride in the presence of triethylamine to yield the mesylate.
-
Aryl Ether Formation: The mesylate is displaced with 4-chloro-2-methoxyphenol in the presence of a base such as potassium carbonate to form the desired aryl ether.
-
N-Boc Deprotection: The N-Boc protecting group is removed using a strong acid, such as trifluoroacetic acid in dichloromethane or a solution of HCl in dioxane, to yield the final reboxetine analog.
Quantitative Data for a Representative Synthesis:
| Step | Product | Yield |
| Reduction to Alcohol | (S)-N-Boc-2-hydroxymethyl-4-methylmorpholine | ~85% |
| Aryl Ether Formation | N-Boc protected reboxetine analog | ~75% |
| N-Boc Deprotection | Reboxetine analog | >90% |
Potential Applications in the Synthesis of Other Pharmaceutical Intermediates
The chiral morpholine-2-carboxylic acid scaffold is a versatile building block with potential applications in the synthesis of a variety of other pharmaceutical intermediates.
Linezolid Analogs (Antibiotics)
The morpholine ring is a key structural feature of the antibiotic linezolid. While direct synthesis of linezolid from this compound is not the standard route, the chiral morpholine scaffold is of significant interest for the development of novel oxazolidinone antibiotics. Synthetic strategies often involve the coupling of a functionalized morpholine-containing aniline with a chiral three-carbon unit. The use of enantiomerically pure morpholine derivatives is critical for ensuring the desired pharmacological activity and reducing off-target effects.
PI3K Inhibitors (Anticancer Agents)
The morpholine moiety is prevalent in a number of phosphoinositide 3-kinase (PI3K) inhibitors, a class of drugs under investigation for cancer therapy. The morpholine ring often serves to improve the pharmacokinetic properties of these inhibitors. For instance, in some 2,4-dimorpholinopyrimidine derivatives, the morpholine groups are crucial for binding to the kinase domain. The synthesis of such inhibitors can involve the introduction of the morpholine moiety via nucleophilic substitution reactions. The use of chiral, functionalized morpholines like this compound could allow for the exploration of novel, stereospecific interactions within the ATP-binding pocket of PI3K isoforms, potentially leading to inhibitors with improved selectivity and potency.
Visualizations
Experimental Workflow: Synthesis of a Reboxetine Analog
Application Notes and Protocols for the Flow Chemistry Synthesis of 4-Methylmorpholine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The proposed methods leverage the inherent advantages of flow chemistry, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability.
Part 1: Proposed Flow Synthesis of Morpholine-2-carboxylic Acid Intermediate
This section outlines a hypothetical multi-step continuous flow process for the synthesis of morpholine-2-carboxylic acid, a key precursor for the final product. The proposed workflow is based on a known batch synthesis, with each step adapted to a continuous flow regime.
Experimental Protocols
Step 1: Epoxidation and Cyclization
A solution of N-benzylethanolamine (1.0 M in a suitable solvent like isopropanol) and a solution of (R)-epichlorohydrin (1.1 M in the same solvent) are continuously pumped and mixed in a T-mixer. The combined stream then enters a heated reactor coil to facilitate the initial epoxide formation and subsequent intramolecular cyclization. The output from this reactor is then passed through a packed-bed reactor containing a solid-supported base (e.g., polymer-supported triethylamine) to promote the final ring-closing step.
Step 2: Hydrogenolysis (Debenzylation)
The crude output from the cyclization step is then introduced into a gas-liquid flow reactor system. Hydrogen gas is introduced into the liquid stream containing the benzyl-protected morpholine derivative. This mixture is then passed through a packed-bed reactor containing a palladium on carbon (Pd/C) catalyst to effect the removal of the benzyl protecting group.
Step 3: Oxidation to Carboxylic Acid
The resulting morpholine-2-methanol solution is then mixed with a stream containing an oxidizing agent (e.g., a solution of TEMPO and a co-oxidant like sodium hypochlorite) in a T-mixer. This mixture flows through a reactor coil at a controlled temperature to facilitate the selective oxidation of the primary alcohol to the carboxylic acid, yielding morpholine-2-carboxylic acid.
Quantitative Data Summary (Proposed)
| Parameter | Step 1: Epoxidation/Cyclization | Step 2: Hydrogenolysis | Step 3: Oxidation |
| Reactant A Flow Rate | 1.0 mL/min | 0.5 mL/min (Cyclized Product) | 0.5 mL/min (Alcohol) |
| Reactant B Flow Rate | 1.1 mL/min | 5 mL/min (H₂ gas) | 1.0 mL/min (Oxidant) |
| Reactor Temperature | 60 - 80 °C | 40 - 60 °C | 25 - 40 °C |
| Reactor Pressure | 5 - 10 bar | 10 - 20 bar | 2 - 5 bar |
| Residence Time | 10 - 20 min | 5 - 15 min | 5 - 10 min |
| Catalyst | - / Polymer-supported base | 10% Pd/C | TEMPO (catalytic) |
| Yield (Estimated) | 70 - 85% | 85 - 95% | 80 - 90% |
Workflow Diagram
Part 2: Continuous N-Methylation to 4-Methylmorpholine-2-carboxylic Acid
This section details a continuous flow protocol for the N-methylation of morpholine-2-carboxylic acid using formaldehyde in the presence of a heterogeneous catalyst. This method is based on established procedures for the reductive amination of amines in flow.
Experimental Protocols
A solution of morpholine-2-carboxylic acid (0.5 M in a suitable solvent, e.g., methanol) and an aqueous solution of formaldehyde (37 wt. %, 1.5 equivalents) are pumped and mixed in a T-mixer. The resulting solution is then introduced into a gas-liquid flow reactor where it is mixed with a continuous stream of hydrogen gas. This three-phase mixture is then passed through a heated, packed-bed reactor containing a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst. The reaction is maintained under pressure using a back-pressure regulator to ensure the dissolution of hydrogen and prevent solvent boiling. The output from the reactor is then collected, and the product can be isolated after solvent removal.
Quantitative Data Summary
| Parameter | Value |
| Substrate Concentration | 0.5 M (in Methanol) |
| Formaldehyde Concentration | 37 wt. % (aqueous) |
| Substrate Flow Rate | 0.5 mL/min |
| Formaldehyde Flow Rate | 0.2 mL/min |
| Hydrogen Flow Rate | 5 mL/min |
| Reactor Temperature | 80 - 120 °C |
| Reactor Pressure | 20 - 30 bar |
| Residence Time | 10 - 30 min |
| Catalyst | 5% Pd/C or 5% Pt/C |
| Yield | >90%[1] |
Workflow Diagram
References
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Methylmorpholine-2-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 4-Methylmorpholine-2-carboxylic acid. The information provided is based on established chemical principles for N-methylation of secondary amines, specifically utilizing the Eschweiler-Clarke reaction, a widely recognized method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method for the synthesis of this compound is the N-methylation of morpholine-2-carboxylic acid. The Eschweiler-Clarke reaction is a highly suitable choice for this transformation as it is specifically designed for the methylation of primary and secondary amines using formaldehyde and formic acid, and it is generally compatible with carboxylic acid functional groups.[1][2][3]
Q2: What are the main reagents and their roles in the Eschweiler-Clarke synthesis of this compound?
-
Morpholine-2-carboxylic acid: The starting material containing the secondary amine to be methylated.
-
Formaldehyde (HCHO): Provides the methyl group that will be added to the nitrogen atom. It reacts with the amine to form an intermediate iminium ion.[1]
-
Formic acid (HCOOH): Acts as the reducing agent (hydride source) to reduce the iminium ion, completing the methylation process. It is consumed in the reaction, releasing carbon dioxide.[1]
Q3: Why is the Eschweiler-Clarke reaction preferred over other methylation methods like using methyl iodide?
The Eschweiler-Clarke reaction offers several advantages. A key benefit is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a significant side reaction with alkyl halides like methyl iodide.[1] Additionally, the reagents are readily available and the reaction conditions are typically straightforward.
Q4: What is a typical work-up and purification procedure for this reaction?
Post-reaction, the mixture is usually cooled and the excess reagents are removed. The product, being an amino acid, can be purified by adjusting the pH of the solution. Bringing the solution to the isoelectric point of this compound will minimize its solubility in the aqueous medium, potentially causing it to precipitate. Alternatively, ion-exchange chromatography is a powerful technique for purifying amino acids.[4] Washing with organic solvents can help remove non-polar impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Suboptimal temperature. 3. Insufficient reagent quantities. | 1. Increase reaction time or temperature. Monitor reaction progress using TLC or LC-MS. 2. Ensure the reaction is heated to reflux (typically around 80-100°C) for several hours.[2] 3. Use a molar excess of both formaldehyde and formic acid relative to the starting morpholine-2-carboxylic acid. |
| Presence of Starting Material in Final Product | 1. Reaction did not go to completion. 2. Inefficient purification. | 1. See "Low Yield of Product" solutions. 2. Optimize the purification process. If using precipitation, carefully adjust the pH to the isoelectric point. For chromatography, ensure appropriate resin and elution conditions are used. |
| Formation of Side Products | 1. Esterification: The carboxylic acid group may react with any residual alcohol (if formaldehyde source is formalin) or be esterified under acidic conditions. 2. Over-reduction: Though less common, other functional groups could be affected. | 1. Use a high concentration of formic acid to minimize water content. Ensure the work-up procedure hydrolyzes any potential ester byproducts. 2. The Eschweiler-Clarke conditions are generally mild and specific for amine methylation. If other reductions are observed, consider alternative, milder reducing agents in a stepwise reductive amination. |
| Difficulty in Isolating the Product | 1. The product is highly soluble in the work-up solvent. 2. Incorrect pH for precipitation. | 1. Concentrate the aqueous solution under reduced pressure. Consider lyophilization to obtain the crude solid. 2. Perform small-scale pH adjustments to determine the optimal pH for precipitation before attempting on the full batch. |
Experimental Protocols
Hypothetical Protocol for Eschweiler-Clarke Synthesis of this compound
This protocol is a representative procedure based on the principles of the Eschweiler-Clarke reaction.[1][2]
Materials:
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Morpholine-2-carboxylic acid
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
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Deionized water
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Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add morpholine-2-carboxylic acid (1.0 eq).
-
Add formic acid (approx. 2.0-3.0 eq).
-
Add formaldehyde solution (approx. 2.0-3.0 eq).
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Heat the reaction mixture to 80-100°C and maintain at reflux for 4-18 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC, LC-MS).
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After the reaction is complete, cool the mixture to room temperature.
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Neutralize the excess formic acid by carefully adding a solution of sodium hydroxide.
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Adjust the pH of the aqueous phase to the isoelectric point of the product to induce precipitation.
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Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
-
Alternatively, after neutralization, the aqueous phase can be washed with an organic solvent like dichloromethane to remove non-polar impurities. The aqueous layer containing the product can then be purified by ion-exchange chromatography.
| Parameter | Typical Range | Notes |
| Reactant Ratio (Amine:HCHO:HCOOH) | 1 : 2-3 : 2-3 | An excess of formaldehyde and formic acid drives the reaction to completion. |
| Temperature | 80 - 100 °C | The reaction is typically performed at or near the boiling point of the aqueous mixture.[1] |
| Reaction Time | 4 - 18 hours | Reaction time can vary depending on the substrate and scale. Monitoring is recommended. |
| Yield | Variable | Yields are dependent on the specific conditions and purification efficiency. |
Visualizations
Reaction Pathway
References
Technical Support Center: Purification of 4-Methylmorpholine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Methylmorpholine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route. A common and cost-effective method is the N-methylation of morpholine-2-carboxylic acid. Potential byproducts from this process include:
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Unreacted Morpholine-2-carboxylic acid: Incomplete methylation will leave the starting material in your crude product.
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Over-methylation Byproducts (Quaternary Ammonium Salts): While less common with methods like Eschweiler-Clarke, aggressive methylating agents can lead to the formation of a quaternary ammonium salt.
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Residual Reagents: Depending on the methylation method, reagents such as formaldehyde, formic acid, or methyl iodide and their degradation products may be present.
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Byproducts from Starting Material Synthesis: Impurities from the synthesis of the morpholine-2-carboxylic acid precursor may also be carried through.
Q2: My crude product is an intractable oil or gum. How can I solidify it for further purification?
A2: Oily products are often the result of residual solvents or impurities preventing crystallization. Consider the following troubleshooting steps:
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Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating.
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Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., diethyl ether, hexanes, or ethyl acetate). This can sometimes induce crystallization.
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pH Adjustment: If your product is in a salt form, adjusting the pH of an aqueous solution of the crude material to the isoelectric point of this compound can cause it to precipitate as a zwitterion.
Q3: I am having difficulty with the recrystallization of this compound. What are some suitable solvent systems?
A3: this compound is a zwitterionic compound, which can make solvent selection for recrystallization challenging. Here are some suggestions:
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Water-Miscible Organic Solvents: A mixture of water and a miscible organic solvent like isopropanol, ethanol, or acetone is often effective for recrystallizing amino acid-like compounds. Dissolve the crude product in a minimal amount of hot water and then slowly add the organic solvent until turbidity is observed. Allow the solution to cool slowly.
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Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, followed by the addition of an anti-solvent like water or an ether to induce crystallization.
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Aqueous pH Adjustment: Dissolve the crude product in a dilute acidic or basic solution and then slowly adjust the pH towards the isoelectric point to induce crystallization.
Q4: How can I separate this compound from the unreacted starting material, morpholine-2-carboxylic acid?
A4: The primary difference between the product and the starting material is the basicity of the nitrogen atom. This can be exploited for separation:
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Ion-Exchange Chromatography: This is a highly effective method. Using a strong cation exchange resin, both compounds will bind at a low pH. Eluting with a pH gradient or an increasing salt concentration gradient will allow for their separation, as the tertiary amine of the product will have a different pKa than the secondary amine of the starting material.
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pH-Mediated Extraction: While more challenging, a carefully controlled liquid-liquid extraction at a specific pH might achieve some separation, though it is likely to be less efficient than chromatography.
Q5: My final product appears pure by NMR, but the yield is low. Where could I be losing my product?
A5: Product loss can occur at several stages of the purification process:
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Recrystallization: this compound has some solubility even in cold recrystallization solvents, leading to losses in the mother liquor.[1] Try to minimize the amount of solvent used and ensure the solution is thoroughly cooled.
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Extractions: During aqueous workups, the zwitterionic nature of the product can lead to its partial retention in the aqueous phase, even when extracting with polar organic solvents.
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Adsorption: The compound may adsorb onto silica gel if column chromatography is used without appropriate mobile phase modifiers (e.g., a small amount of triethylamine or acetic acid).
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Transfers: Physical losses during transfers of solids and solutions can add up, especially on a small scale.
Physicochemical Data for Purification
A summary of key physicochemical properties for this compound and a likely precursor is provided below. Please note that some of these values are predicted and should be used as a guide.
| Property | This compound | Morpholine-2-carboxylic acid (precursor) | Reference(s) |
| Molecular Weight | 145.16 g/mol | 131.13 g/mol | [1] |
| Melting Point | 226.29 °C (Predicted) | Not available | [1] |
| Water Solubility | Slightly soluble | Likely soluble | [1] |
| pKa (Carboxylic Acid) | ~2-3 (Estimated) | ~2-3 (Estimated) | |
| pKa (Conjugate Acid of Amine) | ~7-8 (Estimated) | ~9-10 (Estimated) |
Key Experimental Protocols
Protocol 1: Recrystallization from an Isopropanol/Water Mixture
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Dissolution: In a flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to 70-80 °C with stirring until the solid is fully dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper.
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Crystallization: To the hot solution, slowly add isopropanol dropwise until the solution becomes slightly turbid.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for at least one hour.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
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Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Ion-Exchange Chromatography
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Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50W) in deionized water and pack it into a chromatography column. Wash the resin with 1 M HCl followed by deionized water until the eluent is neutral.
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Sample Loading: Dissolve the crude product in a minimal amount of deionized water and adjust the pH to ~2 with HCl. Load this solution onto the column.
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Washing: Wash the column with deionized water to remove any unbound, neutral, or anionic impurities.
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Elution: Elute the bound compounds using a gradient of aqueous ammonia (e.g., 0.1 M to 2 M) or a pH gradient. Collect fractions and monitor by TLC or LC-MS. This compound is expected to elute at a lower pH or lower ammonia concentration than the more basic morpholine-2-carboxylic acid.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. If a volatile buffer like ammonium formate was used, it can be removed by lyophilization.
Diagrams
References
Common side reactions in the synthesis of 4-Methylmorpholine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylmorpholine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and plausible synthetic routes for this compound are:
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Reductive N-methylation of morpholine-2-carboxylic acid: This is a direct approach where the secondary amine of the morpholine ring is methylated. A common method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3]
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N-methylation of morpholine-2-carboxylic acid followed by cyclization: This involves the N-methylation of a suitable precursor, such as N-(2-hydroxyethyl)glycine, followed by an intramolecular cyclization to form the morpholine ring.
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Direct N-alkylation of morpholine-2-carboxylic acid: This can be achieved using methylating agents like dimethyl carbonate or methyl iodide. However, these methods may require careful control of reaction conditions to avoid side reactions.[4]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions are dependent on the chosen synthetic route:
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For Reductive N-methylation (Eschweiler-Clarke reaction):
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Incomplete methylation: The reaction may stop at the secondary amine stage, resulting in a mixture of the starting material and the desired product.
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Formation of N-formyl derivatives: Under certain conditions, formylation of the amine can occur as a side reaction.
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Over-methylation (Quaternization): While the Eschweiler-Clarke reaction is known to typically stop at the tertiary amine, harsh conditions or alternative reagents could potentially lead to the formation of a quaternary ammonium salt.[1]
-
-
For N-alkylation with methylating agents (e.g., dimethyl carbonate):
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For Cyclization routes:
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Intermolecular condensation (Polymerization): The precursor molecule may react with itself to form linear or cyclic polymers instead of the desired intramolecular cyclization.
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Elimination reactions: Dehydration of the hydroxyethyl side chain can occur, leading to undesired byproducts.
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Q3: How can I minimize the formation of the methyl ester byproduct when using a methylating agent?
A3: To minimize esterification of the carboxylic acid, consider the following strategies:
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Use of a protecting group: Protect the carboxylic acid functionality as an ester that can be selectively cleaved after the N-methylation step (e.g., a benzyl ester removable by hydrogenolysis or a tert-butyl ester removable by acid).[6][7][8]
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Reaction conditions optimization: Use milder reaction conditions (lower temperature, shorter reaction time) and a stoichiometric amount of the methylating agent.
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Choice of methylating agent: The Eschweiler-Clarke reaction is generally preferred for N-methylation of amino acids as it is less prone to causing esterification.[9]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify stoichiometry of reagents: Ensure the correct molar ratios of the starting material, methylating agent, and any catalysts are used. - Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate. - Check catalyst activity: If using a catalyst (e.g., Pd/C for reductive amination), ensure it is fresh and active. |
| Product Degradation | - Control reaction temperature: Excessive heat can lead to decarboxylation or other degradation pathways. - Work-up conditions: Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). |
| Side Reactions | - Identify byproducts: Use analytical techniques like NMR and Mass Spectrometry to identify the major side products. - Optimize reaction conditions: Based on the identified side products, adjust the reaction conditions to minimize their formation (see FAQs above). For example, if esterification is an issue, consider protecting the carboxylic acid. |
| Poor Isolation | - Optimize extraction/purification: Ensure the pH is adjusted correctly during aqueous work-up to maximize the recovery of the amphoteric product. Investigate different solvent systems for extraction and chromatography for purification. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Source | Troubleshooting/Purification |
| Starting Material (Morpholine-2-carboxylic acid) | Incomplete N-methylation. | - Purification: Recrystallization or column chromatography may separate the starting material from the product. - Reaction Optimization: Re-run the reaction with optimized conditions (see Issue 1). |
| Methyl ester of this compound | Esterification of the carboxylic acid during N-methylation. | - Hydrolysis: Treat the crude product with a mild base (e.g., LiOH in THF/water) to hydrolyze the ester back to the carboxylic acid. - Prevention: Use a protecting group for the carboxylic acid in future syntheses.[6][7][8] |
| N,N-dimethylmorpholinium-2-carboxylate (Quaternary salt) | Over-methylation. | - Purification: Quaternary salts are often highly polar and can sometimes be removed by washing with a non-polar solvent or by ion-exchange chromatography. - Prevention: Use a milder methylating agent or strictly control the stoichiometry of the reagents. The Eschweiler-Clarke reaction is less prone to this side reaction.[1] |
Quantitative Data Summary
The following table presents hypothetical data to illustrate the impact of different reaction conditions on the synthesis of this compound via reductive amination of morpholine-2-carboxylic acid.
| Run | Methylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Side Product (%) |
| 1 | HCHO / HCOOH | 80 | 12 | 75 | 95 | Incomplete Methylation (3%) |
| 2 | HCHO / HCOOH | 100 | 12 | 85 | 92 | N-formyl derivative (5%) |
| 3 | HCHO / HCOOH | 100 | 24 | 82 | 90 | N-formyl derivative (6%) |
| 4 | (CH₃O)₂CO / K₂CO₃ | 90 | 12 | 60 | 80 | Methyl Ester (15%) |
| 5 | (CH₃O)₂CO / K₂CO₃ | 70 | 24 | 65 | 85 | Methyl Ester (10%) |
Experimental Protocols
Representative Protocol: Reductive N-methylation of Morpholine-2-carboxylic acid (Eschweiler-Clarke Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine-2-carboxylic acid (1.0 eq.) in a mixture of formic acid (5.0 eq.) and formaldehyde (37 wt. % in H₂O, 3.0 eq.).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to pH ~7.
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Isolation: The product can be isolated by one of the following methods:
-
Precipitation: If the product precipitates upon neutralization, it can be collected by filtration, washed with cold water, and dried.
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Extraction: If the product is soluble, the aqueous solution can be concentrated under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
-
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography using an appropriate eluent (e.g., dichloromethane/methanol with a small amount of acetic acid).
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Plausible Synthetic Pathway and Side Reactions
Caption: Synthetic pathway and potential side reactions.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. asianpubs.org [asianpubs.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. mazams.weebly.com [mazams.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methylmorpholine-2-carboxylic Acid Synthesis and Purification
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield and purity of 4-Methylmorpholine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of morpholine-2-carboxylic acid using formaldehyde as the methylating agent and a suitable reducing agent. This reaction, a type of N-alkylation, is favored for its selectivity and relatively mild conditions.[1][2][3]
Q2: What are the critical parameters to control during the synthesis to maximize yield?
A2: To maximize the yield of this compound, it is crucial to control the stoichiometry of reactants, reaction temperature, and pH. An excess of formaldehyde can lead to side reactions, while insufficient reducing agent will result in incomplete conversion. The optimal temperature and pH will depend on the chosen reducing agent but are critical for ensuring the reaction proceeds to completion without significant degradation of the product or starting materials.
Q3: What are the expected side products in this synthesis?
A3: Potential side products include the N-hydroxymethyl intermediate, which may be stable under certain conditions, and products resulting from the degradation of the starting material or product.[4] In some cases, if the reaction conditions are not carefully controlled, over-alkylation is a possibility with primary amines, though it is less of a concern with the secondary amine of morpholine-2-carboxylic acid.[2]
Q4: Which purification methods are most effective for isolating high-purity this compound?
A4: High-purity this compound can be obtained through several methods. Recrystallization from a suitable solvent system is a common and effective technique. For more challenging purifications, chromatographic methods such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC) are recommended.[5][6][7]
Q5: How can I confirm the purity of the final product?
A5: The purity of this compound can be assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is ideal for determining the percentage of the main component and detecting any impurities. Nuclear magnetic resonance (NMR) spectroscopy can confirm the structure and identify any residual starting materials or side products. Mass spectrometry (MS) will confirm the molecular weight of the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Ensure the reducing agent was added in the correct stoichiometric amount and is active. - Increase the reaction time or temperature, monitoring for product degradation. - Verify the pH of the reaction mixture is optimal for the chosen reducing agent. |
| Degradation of starting material or product. | - Lower the reaction temperature. - Ensure the pH is not too acidic or basic, which could catalyze decomposition. | |
| Inefficient work-up and extraction. | - Adjust the pH of the aqueous layer during extraction to ensure the product is in its least soluble form for the organic solvent being used. - Perform multiple extractions with smaller volumes of solvent. | |
| Low Purity of Product | Presence of unreacted starting material. | - Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Employ a more efficient purification method, such as column chromatography. |
| Formation of side products. | - Carefully control the addition of formaldehyde to avoid excess. - Adjust the reaction pH and temperature to minimize side reactions.[4] | |
| Inefficient purification. | - For recrystallization, screen various solvents to find one that provides good differential solubility. - For chromatography, optimize the mobile phase composition and gradient.[5][6][7] | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Purify the crude product by column chromatography before attempting crystallization. |
| Incorrect solvent system for crystallization. | - Experiment with different solvent systems, including single solvents and solvent mixtures of varying polarity. - Try adding a non-polar solvent to a solution of the product in a polar solvent to induce precipitation. | |
| Product is hygroscopic. | - Dry the product thoroughly under high vacuum. - Handle and store the product under an inert atmosphere. | |
| Broad or Tailing Peaks in HPLC Analysis | Inappropriate column or mobile phase. | - Use a column suitable for the analysis of polar, ionizable compounds. - Adjust the pH of the mobile phase to control the ionization state of the analyte. - Add an ion-pairing reagent to the mobile phase. |
| Column overload. | - Inject a smaller amount of the sample. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is adapted from the general procedure for the reductive amination of amino acids.
Materials:
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Morpholine-2-carboxylic acid
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol
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Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
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Dichloromethane (DCM) or Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve morpholine-2-carboxylic acid (1 equivalent) in methanol.
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (1.1 to 1.5 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours.
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Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (NaBH₃CN or STAB, 1.5 to 2.0 equivalents) in portions, maintaining the temperature below 10 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
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Work-up:
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Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
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Adjust the pH of the solution to ~9-10 with 1 M NaOH.
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Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification by Recrystallization
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Solvent Selection: Dissolve a small amount of the crude product in various hot solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures with water or hexanes) to determine a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but sparingly when cold.
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Recrystallization: Dissolve the crude product in a minimal amount of the chosen hot solvent. If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving the yield and purity.
References
- 1. 4-Methylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Reevaluation of the reaction of formaldehyde at low concentration with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. 193.16.218.141 [193.16.218.141]
Troubleshooting low enantioselectivity in reactions using 4-Methylmorpholine-2-carboxylic acid
Welcome to the technical support center for troubleshooting reactions using 4-Methylmorpholine-2-carboxylic acid and its derivatives as organocatalysts. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to low enantioselectivity and other reaction challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in catalysis?
A1: this compound is a chiral organocatalyst, structurally related to proline. It is primarily used to catalyze asymmetric reactions, such as Michael additions and aldol reactions, to produce enantiomerically enriched products. Its morpholine scaffold can influence the stereochemical outcome of these transformations.
Q2: What are the common causes of low enantioselectivity in reactions using this type of catalyst?
A2: Low enantioselectivity can stem from several factors, including incorrect catalyst loading, suboptimal reaction temperature or solvent, impurities in reagents or the catalyst itself, and a mismatch between the catalyst and the specific substrates. For morpholine-based catalysts, their reduced nucleophilicity compared to pyrrolidine-based catalysts like proline can also be a factor.
Q3: How critical is the purity of this compound?
A3: The purity of the catalyst is paramount. Impurities can interfere with the catalytic cycle, leading to the formation of racemic or low-enantiopurity products. It is crucial to use a catalyst of high purity (≥97%).
Q4: Can the catalyst be recovered and reused?
A4: While catalyst recovery and reuse are desirable for process efficiency, it depends on the specific reaction conditions and work-up procedure. If the catalyst is recovered, its purity and activity should be verified before reuse, as degradation can occur.
Troubleshooting Guide: Asymmetric Michael Addition
This section focuses on troubleshooting the 1,4-addition of aldehydes to nitroolefins, a reaction where morpholine-based catalysts have been shown to be effective.
Problem 1: Low Enantioselectivity (ee) in the Michael Addition Product.
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Possible Cause A: Suboptimal Reaction Solvent.
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Recommendation: The choice of solvent is critical for achieving high enantioselectivity. Protic solvents, particularly isopropanol (iPrOH), have been shown to be highly effective in stabilizing the transition state for this reaction. If you are using a non-polar or aprotic polar solvent, consider switching to iPrOH.[1]
-
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Possible Cause B: Incorrect Reaction Temperature.
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Recommendation: Temperature significantly influences enantioselectivity. For the Michael addition of aldehydes to nitroolefins using morpholine-based catalysts, lower temperatures are generally favored. A temperature of -10°C has been found to provide a good balance of reactivity and selectivity.[1] Increasing the temperature can lead to a decrease in enantioselectivity.
-
-
Possible Cause C: Inappropriate Catalyst Loading.
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Recommendation: While a low catalyst loading is desirable, too little catalyst may result in a slow reaction and potential background reactions that are not enantioselective. For the Michael addition of aldehydes to nitroolefins, a catalyst loading of 1 mol% has been shown to be effective.[1] If you are observing low ee, consider slightly increasing the catalyst loading to 2-5 mol%.
-
-
Possible Cause D: Catalyst Structure.
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Recommendation: The stereochemistry and substitution pattern of the morpholine catalyst are crucial. For instance, in the addition of butyraldehyde to trans-β-nitrostyrene, a catalyst with a (2S, 5R)-stereochemistry and a C-5 benzyl group cis to the C-2 carboxylic acid function has demonstrated excellent diastereo- and enantioselectivity.[1][2][3] Ensure you are using the appropriate catalyst isomer for your desired product enantiomer.
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Quantitative Data from Screening of Reaction Conditions
The following table summarizes the effect of solvent and temperature on the Michael addition of butyraldehyde to trans-β-nitrostyrene using a morpholine-based catalyst.
| Entry | Solvent | Temperature (°C) | Conversion (%) | d.r. (syn/anti) | ee (%) |
| 1 | Toluene | 40 | >99 | 80:20 | 60 |
| 2 | CH2Cl2 | 40 | >99 | 85:15 | 65 |
| 3 | THF | 40 | >99 | 88:12 | 70 |
| 4 | CH3CN | 40 | >99 | 90:10 | 75 |
| 5 | iPrOH | 40 | >99 | 92:8 | 85 |
| 6 | iPrOH | 25 | >99 | 94:6 | 88 |
| 7 | iPrOH | -10 | >99 | 96:4 | 90 |
Data adapted from a study on a closely related morpholine-based catalyst.[1]
Experimental Protocol: Asymmetric Michael Addition
This protocol is based on a reported procedure for the 1,4-addition of aldehydes to nitroolefins using a morpholine-based organocatalyst.[4]
-
To a solution of the nitroolefin (0.17 mmol) and the aldehyde (0.11 mmol) in isopropanol (0.380 mL), add N-methylmorpholine (1-5 mol%).
-
Add the this compound derivative catalyst (1-5 mol%).
-
Stir the reaction mixture at -10°C for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Troubleshooting Workflow: Michael Addition
Caption: Troubleshooting workflow for low enantioselectivity in Michael additions.
Troubleshooting Guide: Asymmetric Aldol Reaction
While specific literature on the use of this compound in aldol reactions is limited, the following guide is based on established principles for proline and its derivatives in similar transformations.
Problem 2: Low Enantioselectivity (ee) and/or Diastereoselectivity (dr) in the Aldol Reaction.
-
Possible Cause A: Inappropriate Solvent.
-
Recommendation: For proline-catalyzed aldol reactions, polar aprotic solvents like DMSO or DMF are often used. However, for some substrates, protic solvents or mixtures can be beneficial. Consider screening solvents such as DMSO, DMF, CH3CN, and even aqueous mixtures.
-
-
Possible Cause B: Reaction Temperature.
-
Recommendation: Aldol reactions are often sensitive to temperature. Generally, lower temperatures favor higher selectivity. Start at room temperature and then try cooling the reaction to 0°C or -20°C to see if selectivity improves.
-
-
Possible Cause C: Water Content.
-
Recommendation: The presence of small amounts of water can sometimes be beneficial in proline-catalyzed aldol reactions, but excess water can be detrimental. Ensure you are using anhydrous solvents, but you could also experiment with the addition of a controlled amount of water as an additive.
-
-
Possible Cause D: Substrate Structure.
-
Recommendation: The steric and electronic properties of both the ketone and aldehyde substrates can significantly impact the stereochemical outcome. If you are seeing low selectivity with a particular substrate, it may be that the catalyst is not well-suited for it. Consider modifying the substrate if possible, or screening other catalysts.
-
Hypothetical Experimental Protocol: Asymmetric Aldol Reaction
Disclaimer: The following protocol is a representative procedure based on general methods for proline-catalyzed aldol reactions and has not been specifically optimized for this compound.
-
To a stirred solution of this compound (10-30 mol%) in anhydrous DMSO (2 mL), add the ketone (2 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the aldehyde (1 mmol) and continue stirring at room temperature for 24-72 hours.
-
Monitor the reaction by TLC.
-
Once the aldehyde is consumed, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Determine the diastereomeric and enantiomeric excess of the product.
Catalytic Cycle Diagram: Enamine Catalysis
Caption: Generalized enamine catalytic cycle for aldol and Michael addition reactions.
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-Methylmorpholine-2-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 4-Methylmorpholine-2-carboxylic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
A1: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Given that this compound is slightly soluble in water, aqueous solvent systems are a good starting point.[1] Due to its amino acid-like structure, exploring a range of polar solvents is advisable. A systematic solvent screening is the most effective method to identify the optimal solvent or solvent system.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or if the solution is supersaturated to a great extent upon cooling. To address this, you can try the following:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath.
-
Use a more dilute solution: Add more solvent to your initial dissolution step.
-
Change the solvent system: A different solvent or a binary solvent mixture might be necessary. For instance, dissolving the compound in a "good" solvent (like a minimal amount of hot water or methanol) and then slowly adding a "poor" solvent (like isopropanol or acetone) until turbidity persists can induce crystallization.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus of the solution to create nucleation sites.
-
Seed the solution: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to induce crystallization.
Q3: The purity of my recrystallized product is not satisfactory. What are the possible reasons and solutions?
A3: Low purity after recrystallization can result from several factors:
-
Incomplete removal of impurities: The chosen solvent may not be optimal for leaving impurities in the mother liquor. Re-evaluate your solvent selection.
-
Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice. A slower cooling process is recommended.
-
Insufficient washing of crystals: Ensure the collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Presence of insoluble impurities: If there are insoluble impurities in the hot solution, a hot filtration step should be performed before allowing the solution to cool.
Q4: I am experiencing low recovery of my compound after recrystallization. How can I improve the yield?
A4: Low yield is a common issue in recrystallization. Here are some tips to maximize your recovery:
-
Minimize the amount of solvent used: While you need enough solvent to dissolve the compound when hot, using an excessive amount will result in more of your compound remaining in the mother liquor upon cooling.
-
Ensure complete dissolution: Make sure all of the desired compound has dissolved at the elevated temperature before you begin cooling.
-
Cool the solution to a low enough temperature: Cooling the solution in an ice bath or even a freezer (if the solvent's freezing point allows) can significantly increase the amount of product that crystallizes out.
-
Minimize transfers: Each transfer of the solution or crystals can lead to loss of material.
-
Consider a second crop of crystals: The mother liquor from the first filtration can be concentrated (by boiling off some of the solvent) and cooled again to obtain a second, though likely less pure, crop of crystals.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently and add more solvent dropwise until the solid dissolves. A good solvent will dissolve the compound when hot but show poor solubility at room temperature or upon cooling.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the compound is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H11NO3 | [1] |
| Molecular Weight | 145.16 g/mol | |
| Predicted Melting Point | 226.29 °C | |
| Predicted Boiling Point | 264.95 °C at 760 mmHg | [1] |
| Solubility in Water | Slightly soluble | [1] |
Table 2: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents that are often effective for polar molecules and amino acid derivatives. |
| Water | H2O | The compound is known to be slightly soluble in water, making aqueous systems a primary choice.[1] |
| Ketones | Acetone | A polar aprotic solvent that can be a good choice for compounds with moderate polarity. |
| Esters | Ethyl Acetate | A solvent of intermediate polarity. |
| Binary Systems | Water/Isopropanol, Methanol/Acetone | A combination of a "good" and a "poor" solvent can provide fine-tuned solubility for optimal crystal growth. |
Visualizations
Caption: A workflow diagram for the recrystallization of this compound.
Caption: A troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Chromatographic Separation of 4-Methylmorpholine-2-carboxylic acid Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 4-Methylmorpholine-2-carboxylic acid diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for separating diastereomers of this compound?
A1: The two main approaches for separating diastereomers of this compound are:
-
Direct Separation on a Chiral Stationary Phase (CSP): This method utilizes a chiral column that can differentiate between the diastereomers based on their three-dimensional structures. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad selectivity.[1]
-
Indirect Separation via Derivatization: This involves reacting the carboxylic acid with a chiral derivatizing agent to form new diastereomeric derivatives (e.g., amides or esters).[2][3] These new compounds have different physicochemical properties and can often be separated on a standard achiral stationary phase (e.g., C18).[4][5]
Q2: Do I need a chiral column to separate diastereomers?
A2: Not always. Since diastereomers have different physical and chemical properties, they can often be separated on conventional achiral columns, such as reversed-phase (C18) or normal-phase (silica) columns.[4] However, if achiral methods fail to provide adequate resolution, a chiral stationary phase may offer the necessary selectivity.[4]
Q3: What are suitable chiral derivatizing agents for this compound?
A3: For a carboxylic acid like this compound, common chiral derivatizing agents include:
-
Chiral Amines: Enantiomerically pure amines, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, can be used to form diastereomeric amides.[2]
-
Chiral Alcohols: Enantiomerically pure alcohols, like (R)-(-)-2-butanol or (S)-(+)-2-butanol, can form diastereomeric esters.[2]
The choice of derivatizing agent can influence the ease of separation and the sensitivity of detection.
Q4: How do I choose the initial mobile phase conditions?
A4: For reversed-phase chromatography (e.g., on a C18 column), a good starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier like acetonitrile or methanol.[4][6] For normal-phase chromatography (e.g., on a silica column), a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol is typically used.[4]
Q5: My peaks are broad and tailing. What could be the cause?
A5: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase (especially with residual silanols), column overload, or the presence of contaminants.[1] For a molecule with a basic nitrogen like 4-Methylmorpholine, interactions with acidic silanols on the silica support can be a common cause. Adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can help to mitigate this issue.[1] Also, ensure your sample concentration is not too high.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor or No Resolution | 1. Inappropriate stationary phase.[1] 2. Mobile phase composition is not optimal.[4][7] 3. Insufficient difference in properties between diastereomers. | 1. Change the Stationary Phase: If using an achiral column, try a different type (e.g., phenyl-hexyl instead of C18). If using a chiral column, screen different CSPs. 2. Optimize the Mobile Phase: - Reversed-Phase: Adjust the organic modifier (e.g., switch from acetonitrile to methanol), change the pH of the aqueous phase, or add an ion-pairing agent.[7] - Normal-Phase: Vary the ratio of the polar modifier or try a different alcohol (e.g., isopropanol instead of ethanol). 3. Consider Derivatization: If direct separation is unsuccessful, derivatize the carboxylic acid with a chiral agent to increase the physicochemical differences between the diastereomers.[2][3] |
| Peak Tailing | 1. Secondary interactions with the stationary phase (silanol groups).[1] 2. Column overload.[1] 3. Column contamination or degradation.[1] | 1. Modify the Mobile Phase: Add a competing base like triethylamine (TEA) or diethylamine (DEA) (0.1-0.5%) to the mobile phase to mask silanol groups. 2. Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[1] 3. Clean or Replace the Column: Use a guard column to protect the analytical column.[1] If the column is old or has been used with harsh conditions, it may need to be replaced.[1] |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition is changing over time. 3. Fluctuations in column temperature. | 1. Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are well-mixed. 3. Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment. |
| Low Detector Response | 1. The molecule lacks a strong chromophore for UV detection. 2. Inappropriate detection wavelength. 3. Sample concentration is too low. | 1. Use an Alternative Detector: Consider using a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) if UV detection is insufficient. 2. Optimize Wavelength: Determine the UV absorbance maximum of your compound. 3. Increase Sample Concentration: If possible, increase the concentration of your sample. 4. Derivatize with a UV-active or Fluorescent Tag: Use a derivatizing agent that introduces a chromophore or fluorophore.[8][9] |
Experimental Protocols
Protocol 1: Indirect Separation via Derivatization and Reversed-Phase HPLC
This protocol describes the formation of diastereomeric amides followed by their separation on a standard achiral C18 column.
1. Derivatization with (R)-(+)-α-Methylbenzylamine:
-
Materials:
-
Diastereomeric mixture of this compound
-
(R)-(+)-α-Methylbenzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
Anhydrous dichloromethane (DCM) or a suitable aprotic solvent
-
-
Procedure:
-
Dissolve the this compound diastereomeric mixture (1 equivalent) in anhydrous DCM.
-
Add (R)-(+)-α-Methylbenzylamine (1.1 equivalents).
-
Add DCC (1.2 equivalents) portion-wise while stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude diastereomeric amide mixture can be used directly for HPLC analysis or purified by flash chromatography if necessary.
-
2. HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (or as determined by the UV spectrum of the derivative)
-
Injection Volume: 10 µL
Protocol 2: Direct Separation on a Chiral Stationary Phase
This protocol outlines a screening approach for the direct separation of this compound diastereomers.
1. HPLC Conditions:
-
Columns to Screen:
-
Cellulose-based CSP (e.g., Chiralcel OD-H)
-
Amylose-based CSP (e.g., Chiralpak AD-H)
-
-
Mobile Phase Systems to Screen:
-
Normal Phase: Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Reversed Phase: Water/Acetonitrile (50:50, v/v) with 0.1% Formic Acid
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (for the underivatized acid) or LC-MS
-
Injection Volume: 5-10 µL
2. Optimization:
Once initial separation is observed, optimize the resolution by adjusting the mobile phase composition (e.g., changing the ratio of the organic modifier) and the column temperature.
Quantitative Data Summary
Note: As specific experimental data for the separation of this compound diastereomers is not widely published, the following tables provide representative data based on the separation of similar compounds.
Table 1: Representative HPLC Data for Diastereomeric Amide Derivatives on a C18 Column
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 | 15.2 | \multirow{2}{*}{2.1} |
| Diastereomer 2 | 16.5 |
Table 2: Representative Screening Results for Direct Separation on Chiral Stationary Phases
| Chiral Stationary Phase | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralcel OD-H | Hexane/IPA (90:10) + 0.1% TFA | 8.9 | 9.8 | 1.8 |
| Chiralpak AD-H | Hexane/IPA (90:10) + 0.1% TFA | 11.2 | 11.5 | 0.8 |
| Chiralcel OD-H | Water/ACN (50:50) + 0.1% FA | 6.3 | 6.3 | 0.0 |
| Chiralpak AD-H | Water/ACN (50:50) + 0.1% FA | 7.1 | 7.5 | 1.2 |
Visualizations
Caption: Workflow for indirect vs. direct chromatographic separation.
Caption: Decision tree for troubleshooting poor resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Racemization of 4-Methylmorpholine-2-carboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent racemization of 4-Methylmorpholine-2-carboxylic acid during chemical reactions. The following information is structured in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is a chemical process that converts a single, chirally pure enantiomer into a mixture of both enantiomers (D and L forms).[1] For a chiral molecule like this compound, maintaining a specific three-dimensional structure (stereochemistry) is often essential for its biological function. Racemization can lead to a significant loss of biological activity, altered binding properties, or the introduction of undesirable side effects, which can compromise the efficacy and safety of a potential therapeutic agent.[2]
Q2: What are the primary causes of racemization during reactions involving amino acids?
A2: Racemization in amino acids typically occurs through two main pathways, especially during the activation of the carboxylic acid for peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1]
-
Direct Enolization (Direct Hα Abstraction): A base can directly remove the proton from the α-carbon of the activated amino acid, forming a planar, achiral enolate intermediate. Re-protonation of this intermediate can occur from either face, resulting in a racemic mixture.[1][3]
Both mechanisms are facilitated by the activation of the carboxylic acid, which is a necessary step for forming amide bonds.[4]
Q3: Which reaction conditions are most likely to promote racemization?
A3: Several factors can increase the risk of racemization:
-
Choice of Coupling Reagent: Highly reactive coupling reagents can increase the rate of oxazolone formation.[4]
-
Type of Base: Stronger, less sterically hindered bases (like triethylamine) are more likely to abstract the α-proton, leading to racemization.[4]
-
Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Solvent: The choice of solvent can influence the reaction pathways and the stability of intermediates that lead to racemization.[5]
Q4: Which amino acids are generally most susceptible to racemization?
A4: While any chiral amino acid can undergo racemization, some are particularly prone to it. Histidine and cysteine are known for their high susceptibility.[1][6] N-methylated amino acids can also be challenging under certain conditions.
Troubleshooting Guide
This guide provides solutions to common problems that may indicate racemization has occurred during your experiment.
| Problem Observed | Potential Cause | Recommended Solution |
| Appearance of diastereomers in HPLC or LC-MS analysis. | Racemization at the α-carbon of this compound during the coupling step. | 1. Optimize Coupling Reagent: Switch to a modern, low-racemization coupling reagent such as HATU, HBTU, HCTU, or COMU.[2][7][8] 2. Change the Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of N-methylmorpholine (NMM) or triethylamine (TEA).[4] 3. Lower the Temperature: Perform the activation and coupling steps at a reduced temperature (e.g., 0 °C). |
| Broad or split peaks in NMR spectra. | Presence of a mixture of stereoisomers. | Confirm the presence of diastereomers with a higher resolution analytical technique like chiral HPLC. If confirmed, implement the solutions above to optimize the reaction conditions. |
| Low yield of the desired product after purification. | Significant racemization may have produced a mixture of diastereomers that are difficult to separate by standard chromatography. | 1. Add an Inhibitor: Incorporate an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into the reaction, especially when using carbodiimide reagents like DCC or DIC. These additives can suppress racemization.[4][6] 2. Re-evaluate the Synthesis Strategy: Consider if the order of steps or the nature of protecting groups could be modified to reduce exposure to harsh, racemization-inducing conditions. |
| Inconsistent biological activity between batches. | Varying levels of racemization are leading to inconsistent ratios of the active stereoisomer. | Implement strict quality control using chiral HPLC to quantify the enantiomeric or diastereomeric excess of each batch. Standardize all reaction parameters, including reagent purity, reaction time, and temperature. |
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling Using HATU
This protocol describes a general method for coupling this compound to a primary or secondary amine with minimal risk of racemization.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-protected this compound (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise and stir the mixture for 5-10 minutes.
-
Coupling: In a separate flask, dissolve the amine component (1.1 equivalents) in a minimal amount of DMF. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC for Assessing Stereochemical Purity
This protocol provides a general framework for analyzing the stereochemical purity of a product derived from this compound. Specific conditions will need to be optimized.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Common choices for amino acid derivatives include polysaccharide-based columns (e.g., CHIRALPAK® series) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC® series).[9]
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a mixture of hexane/isopropanol or methanol/acetonitrile.
-
Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) are often necessary to achieve good peak shape and resolution.
-
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. If a racemic or diastereomeric standard is available, prepare a separate sample for comparison.
-
Analysis: Inject the sample onto the HPLC system. Integrate the peak areas of the different stereoisomers to determine their ratio and calculate the enantiomeric excess (% ee) or diastereomeric excess (% de).
Visualizations
Caption: Primary mechanisms of racemization during peptide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hplc.eu [hplc.eu]
Stability and degradation of 4-Methylmorpholine-2-carboxylic acid under various conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 4-Methylmorpholine-2-carboxylic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for this compound?
A forced degradation study, or stress testing, is a process that exposes a drug substance like this compound to conditions more severe than accelerated stability testing.[1] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Establishing the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods.[1][2]
The data gathered helps in formulating stable products, selecting appropriate packaging, and defining storage conditions and shelf-life.[3]
Q2: Under what conditions should I perform forced degradation studies for this compound?
Forced degradation studies should be conducted under a variety of stress conditions to cover potential degradation mechanisms.[4] A typical set of conditions includes:
-
Acid Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄ at room temperature, with an increase to 50-60°C if no degradation is observed.[5]
-
Base Hydrolysis: 0.1 M to 1 M NaOH or KOH at room temperature, with an increase in temperature as needed.[5]
-
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used, typically at a concentration of 3%.[6]
-
Thermal Degradation: The solid drug substance should be exposed to temperatures ranging from 40-80°C.[5][6]
-
Photostability: The drug substance should be exposed to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours per square meter.[3][5]
Q3: What are the potential degradation products of the morpholine ring in this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, studies on the degradation of the parent compound, morpholine, can provide insights into potential degradation pathways.
Under thermal conditions , morpholine has been shown to decompose into products such as 2-(2-aminoethoxy) ethanol, ethanolamine, ammonia, methylamine, ethylamine, ethylene glycol, glycolic acid, and acetic acid.[7] Under oxidative conditions , N-oxidation of the morpholine nitrogen has been observed in other morpholine-containing compounds.[8] Microbial degradation of morpholine can lead to the formation of 2-(2-aminoethoxy)acetate, glycolate, and ammonia.[7]
It is important to note that the presence of the methyl and carboxylic acid groups on the morpholine ring of this compound may influence its degradation profile.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[7] Ensure the analytical method is capable of detecting potential degradation products.[7] |
| Mass balance is not within the acceptable range (typically 95-105%). | Degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a chromophore). | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in conjunction with UV detection. Check for co-elution of degradation products with the parent peak using peak purity analysis. |
| Poor peak shape or resolution in the chromatogram. | The mobile phase is not optimized for the separation of the parent compound and its degradation products. | Adjust the mobile phase composition (e.g., pH, organic modifier, buffer concentration). Consider a different column chemistry. |
| Formation of secondary degradation products. | The stress conditions are too harsh, leading to the degradation of primary degradation products. | Reduce the severity of the stress conditions to target a degradation of 5-20%.[4] Analyze samples at multiple time points to distinguish between primary and secondary degradation products. |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water, methanol, or acetonitrile). This stock solution is then used for the individual stress studies.
Acid Hydrolysis
-
Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.
-
Keep the solution at room temperature for a specified period (e.g., 24, 48, 72 hours).
-
If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60°C).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase for analysis.
Base Hydrolysis
-
Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis (steps 2-3).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
Oxidative Degradation
-
Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute for analysis.
Thermal Degradation (Solid State)
-
Place a known amount of the solid this compound in a controlled temperature chamber (e.g., 80°C).
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and dilute for analysis.
Photostability
-
Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze the samples.
Data Presentation
The following tables provide a template for summarizing quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT/RRT) | Mass Balance (%) |
| 0.1 M HCl, 60°C, 24h | ||||
| 0.1 M NaOH, RT, 24h | ||||
| 3% H₂O₂, RT, 24h | ||||
| Thermal (80°C, 48h) | ||||
| Photolytic |
Table 2: Purity and Assay Data from Forced Degradation Studies
| Stress Condition | Peak Purity of Parent Compound | Assay of Parent Compound (%) |
| 0.1 M HCl, 60°C, 24h | ||
| 0.1 M NaOH, RT, 24h | ||
| 3% H₂O₂, RT, 24h | ||
| Thermal (80°C, 48h) | ||
| Photolytic |
Visualizations
Experimental Workflow
Potential Degradation Pathways
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sgs.com [sgs.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Removing residual solvents from 4-Methylmorpholine-2-carboxylic acid
Technical Support Center: 4-Methylmorpholine-2-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual solvents from this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual solvents from this compound critical?
Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[1][2] Their removal is critical for several reasons:
-
Patient Safety: Many solvents are toxic and pose a risk to human health.[1][3] Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines (ICH Q3C) classifying solvents based on their toxicity.[1][2]
-
Product Stability: Residual solvents can affect the physicochemical properties of the final active pharmaceutical ingredient (API), including crystal structure, solubility, and stability.
-
Regulatory Compliance: Meeting the limits for residual solvents defined by pharmacopeias (e.g., USP <467>) and ICH guidelines is mandatory for drug approval.[2][4] Solvents should be removed to the extent possible to meet product specifications and good manufacturing practices.[1][4]
Q2: What are the common residual solvents I might encounter with this compound?
The potential residual solvents depend on the synthetic and purification route. Based on general synthesis methods for carboxylic acids and morpholine derivatives, the following solvents may be present.[5][6][7][8] They are classified according to the ICH Q3C guidelines.[1][4]
| ICH Class | Solvent Examples | Risk Assessment | Typical Use in Synthesis |
| Class 1 | Benzene, 1,1,1-Trichloroethane | Solvents to be avoided; known or strongly suspected human carcinogens and environmental hazards.[1][3][4] | Aromatic substitution reactions (less common now). |
| Class 2 | Toluene, Methanol, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF) | Solvents to be limited; non-genotoxic animal carcinogens or agents of irreversible toxicity.[3] | Reaction medium, extraction, chromatography.[9][10] |
| Class 3 | Ethanol, Acetone, Isopropyl Alcohol (IPA), Ethyl Acetate, Heptane | Solvents with low toxic potential.[1] | Reaction medium, extraction, recrystallization.[10] |
| Other | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High-boiling, water-miscible solvents that are difficult to remove.[9] | Polar reaction medium. |
Q3: How do I choose the correct method for solvent removal?
The choice of method depends on the solvent's boiling point, the thermal stability of this compound, and the required level of purity. The following decision workflow can guide your selection.
Caption: Decision workflow for selecting a solvent removal method.
Q4: My product is an oil after rotary evaporation. How do I remove residual high-boiling solvents like DMF or DMSO?
High-boiling polar solvents are difficult to remove by evaporation alone.[9] An effective method is a liquid-liquid extraction based on their high water solubility.
-
Problem: DMF or DMSO remains, preventing crystallization.
-
Solution: Partition the solvent between an organic layer and multiple aqueous washes.
-
Protocol: See "Protocol 2: Removing High-Boiling Polar Solvents" in the Troubleshooting Guides section. A rule of thumb is to wash the organic layer with five 2-mL portions of water for every 1 mL of residual DMF or DMSO.[9] Using brine (saturated NaCl solution) for the final wash helps to remove dissolved water from the organic layer.[11]
Q5: I suspect water is present in my final product. How can I effectively remove it?
Water can be present from aqueous workups or absorbed from the atmosphere.
-
For Organic Solutions: Before final solvent removal, dry the organic solution using an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11][12] Add the drying agent until it no longer clumps together.[12]
-
For Isolated Solids: If the solid product contains water, lyophilization (freeze-drying) is the most effective method. This involves freezing the material and sublimating the water under a deep vacuum.[13] Alternatively, drying in a vacuum oven at a moderate temperature can remove water.
Q6: My compound appears to degrade upon heating. What are the most gentle drying methods?
For thermally sensitive compounds like many complex APIs, avoiding high temperatures is crucial.
-
Rotary Evaporation at Low Temperature: Use a lower bath temperature (e.g., 25-30°C) and a higher vacuum. The principle of rotary evaporation is to lower the solvent's boiling point by reducing pressure, making it ideal for heat-sensitive materials.[14][15]
-
Lyophilization (Freeze-Drying): This is an extremely gentle method as it removes the solvent (typically water) from a frozen state, avoiding heat entirely.[13][16][17]
-
High Vacuum Drying: Placing the sample in a vacuum oven or on a Schlenk line at room temperature can effectively remove volatile solvents without any heating.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Standard Solvent Removal via Rotary Evaporation
Rotary evaporation is the most common method for efficiently removing large volumes of volatile solvents.[18][19] The rotation increases the surface area for evaporation, while the reduced pressure lowers the solvent's boiling point.[15]
Methodology:
-
Preparation: Transfer the solution containing this compound to a round-bottom flask. Do not fill the flask more than halfway.
-
Setup: Secure the flask to the rotary evaporator's vapor duct. Ensure the condenser is connected to a recirculating chiller (set appropriately for the solvent).
-
Vacuum: Begin applying the vacuum slowly to prevent bumping (violent boiling).
-
Rotation: Start the rotation of the flask (typically 100-200 RPM) to create a thin film of the liquid.[20]
-
Heating: Immerse the rotating flask in the heated water bath.
-
Completion: Continue evaporation until all solvent has collected in the receiving flask. The product may appear as a solid or a thick oil.
-
Final Steps: Release the vacuum, stop the rotation, and remove the flask. The product is now ready for final drying under high vacuum.
Quantitative Data: Recommended Rotary Evaporator Settings
A general guideline is the "Rule of 20": the water bath temperature should be ~20°C higher than the solvent's boiling point at the applied vacuum pressure.
| Solvent | Boiling Point (°C at atm) | Recommended Vacuum (mbar) | Boiling Point (°C at Vacuum) | Recommended Bath Temp (°C) |
| Dichloromethane | 40 | 450 | 19 | 40 |
| Acetone | 56 | 250 | 20 | 40 |
| Ethyl Acetate | 77 | 100 | 24 | 45 |
| Methanol | 65 | 150 | 25 | 45 |
| Ethanol | 78 | 70 | 25 | 45 |
| Tetrahydrofuran (THF) | 66 | 125 | 25 | 45 |
| Heptane | 98 | 60 | 25 | 45 |
| Toluene | 111 | 35 | 26 | 50 |
Protocol 2: Removing High-Boiling Polar Solvents (e.g., DMF, DMSO)
Methodology:
-
Dilution: Dissolve the crude product containing the high-boiling solvent in a water-immiscible organic solvent with a low boiling point (e.g., ethyl acetate or dichloromethane). Use a volume that is 10-20 times that of the residual high-boiling solvent.
-
Transfer: Add the solution to a separatory funnel.
-
First Wash: Add an equal volume of deionized water, stopper the funnel, and shake vigorously, venting frequently. Allow the layers to separate. Drain and collect the lower (organic) layer.
-
Repeat Washes: Repeat the water wash 4-5 more times to ensure all the high-boiling solvent partitions into the aqueous phase.[9]
-
Brine Wash: Perform a final wash with a saturated aqueous NaCl (brine) solution. This helps remove the majority of dissolved water from the organic layer.[11]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Let it sit for 15-30 minutes.[11]
-
Filtration & Evaporation: Filter off the drying agent and remove the low-boiling organic solvent using rotary evaporation as described in Protocol 1.
Caption: Workflow for removing high-boiling point solvents.
Protocol 3: Drying via Lyophilization (Freeze-Drying)
This protocol is ideal for removing water from the final product, especially if it is amorphous or heat-sensitive.[17]
Methodology:
-
Dissolution: Dissolve the this compound in a minimal amount of water for injection (WFI) or another suitable sublimable solvent.
-
Prefreezing: Place the solution, typically in a flask or vials, in a freezer or on the lyophilizer shelf set to a low temperature (e.g., -40°C or lower) until completely frozen solid.
-
Loading: Quickly transfer the frozen sample to the lyophilizer chamber.
-
Primary Drying (Sublimation): Start the lyophilization cycle. The system will apply a high vacuum (e.g., <200 mTorr), and the shelf temperature will be raised slightly (e.g., to -10°C) to provide energy for the ice to sublimate directly into vapor.[13]
-
Secondary Drying (Desorption): Once all the ice has sublimated, the shelf temperature is gradually increased (e.g., to 20-25°C) under vacuum to remove any bound water molecules.[13]
-
Completion: When the process is complete, the chamber is backfilled with an inert gas like nitrogen, and the dry, powdered product is removed and stored in a desiccator.
References
- 1. database.ich.org [database.ich.org]
- 2. Assessment of residual solvents in pharmaceuticals to updated ICH Q3C R8 and USP 467 | Separation Science [sepscience.com]
- 3. pharmabeginers.com [pharmabeginers.com]
- 4. uspnf.com [uspnf.com]
- 5. Methods of Preparation of Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 14. Rotary evaporator - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. EP1954244A1 - Lyophilization process and products obtained thereby - Google Patents [patents.google.com]
- 17. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rocker.com.tw [rocker.com.tw]
- 19. organomation.com [organomation.com]
- 20. labuniquely.com [labuniquely.com]
Validation & Comparative
A Comparative Guide to 4-Methylmorpholine-2-carboxylic Acid and Proline Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The field of organocatalysis has witnessed a surge in the development of small organic molecules that can efficiently and stereoselectively catalyze a wide array of chemical transformations. Among these, proline and its derivatives have emerged as a cornerstone, demonstrating remarkable efficacy in various asymmetric reactions. Concurrently, other heterocyclic scaffolds, such as morpholine-based catalysts, are being explored as potential alternatives. This guide provides a comprehensive comparison of the catalytic performance of 4-Methylmorpholine-2-carboxylic acid and a selection of commonly employed proline derivatives, supported by experimental data and detailed protocols.
Overview of the Catalysts
Proline and its derivatives are characterized by a rigid pyrrolidine ring, which plays a crucial role in establishing a well-defined transition state, thereby enabling high stereocontrol. The secondary amine and the carboxylic acid functionalities present in proline allow it to act as a bifunctional catalyst, capable of forming enamine and iminium ion intermediates.
This compound , on the other hand, features a morpholine ring. The presence of an oxygen atom in the ring and a methyl group on the nitrogen atom alters the electronic and steric properties of the catalyst compared to proline. While the fundamental catalytic cycle via enamine formation is similar, the inherent structural differences can lead to variations in reactivity and selectivity. It is generally understood that the pyrrolidine nucleus in proline is more efficient than the morpholine ring in organocatalysis involving enamine intermediates.[1][2][3] The lower reactivity of morpholine-enamines is attributed to the presence of the oxygen atom and the pronounced pyramidalization of the nitrogen, which decreases the nucleophilicity of the enamine.[1][2][3]
Performance Comparison in Catalytic Reactions
To provide a clear comparison, this section will focus on two key asymmetric reactions where these types of organocatalysts are frequently employed: the Aldol reaction and the Michael addition.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral organocatalysts allows for the enantioselective synthesis of β-hydroxy carbonyl compounds.
Table 1: Comparison of Catalysts in the Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 76 | [4] |
| (S)-N-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)proline | 20 | sc-CO2 | 24 | 95 | 92 | [4] |
| (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid | 30 | DMSO | 24 | >95 | 88 | [4] |
| This compound | N/A | N/A | N/A | N/A | N/A | Data not available in the searched literature |
Note: Direct experimental data for this compound in this specific aldol reaction was not found in the reviewed literature. The table highlights the performance of various proline derivatives for comparison.
One study investigated various L-proline derivatives as organocatalysts for the aldol condensation between acetone and 4-nitrobenzaldehyde.[4] Among the tested catalysts, tert-butyldimethylsilyloxy-l-proline was found to be highly effective, leading to better yields and enantiomeric excesses compared to L-proline itself.[4]
Asymmetric Michael Addition
The Michael addition is a versatile reaction for the formation of carbon-carbon bonds through the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
A study on morpholine-based organocatalysts explored their use in the 1,4-addition reaction between aldehydes and nitroolefins.[1][2][3] While not this compound, the study provides valuable insights into the catalytic potential of the morpholine scaffold. For instance, a β-morpholine amino acid catalyst demonstrated excellent diastereoselectivity (90%–99% d.e.) and good to excellent enantioselectivity (70%–99% e.e.) with just 1 mol% catalyst loading.[3][5]
Table 2: Performance of a Morpholine-based Catalyst in the Michael Addition of Butyraldehyde to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| (2S,5R)-5-benzylmorpholine-2-carboxylic acid | 1 | iPrOH | 24 | 95 | 95:5 | 90 | [3][5] |
| L-Proline | 10 | CH2Cl2 | 48 | 99 | - | 38 (R) | [6] |
| Substituted Proline Ester (t-butyl ester) | 10 | CH2Cl2 | 48 | 97 | - | 52 (R) | [6] |
Note: The data for the proline derivatives is from a different study with different substrates (propanal and phenyl vinyl sulfone), highlighting the challenge of direct comparison without head-to-head experimental studies.
Experimental Protocols
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from a study on proline-based organocatalysts for the aldol reaction of acetone with substituted aromatic aldehydes.[7]
-
To a stirred solution of the proline-based catalyst (10–20 mol%) in the specified solvent, add the aldehyde (0.25 mmol) and acetone (1.25 mmol).
-
If an additive is required, it is added at this stage (10 mol%).
-
The reaction mixture is stirred at a temperature ranging from -10 to 25 °C for 24–72 hours.
-
Upon completion, the reaction is quenched with a saturated ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with water and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
General Procedure for Morpholine-based Catalyst in Michael Addition
This protocol is based on the study of β-morpholine amino acids in the 1,4-addition of aldehydes to nitroolefins.[3]
-
The morpholine-based catalyst (1–5 mol%) is added to a solution of N-methylmorpholine (1–5 mol%), the nitroolefin (0.17 mmol), and the aldehyde (0.11 mmol) in isopropanol (0.380 mL).
-
The reaction mixture is stirred at -10 °C for 24–48 hours.
-
The solvent is removed under reduced pressure.
-
The crude mixture is subjected to flash chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield the γ-nitroaldehyde product.
-
The diastereomeric ratio is determined by 1H NMR spectroscopic analysis of the isolated product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insights & Visualizations
The catalytic cycle for both proline and morpholine-based catalysts generally proceeds through the formation of an enamine intermediate. The secondary amine of the catalyst reacts with the carbonyl group of the donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine. This enamine then attacks the electrophile (e.g., an aldehyde in an aldol reaction or a nitroolefin in a Michael addition). Subsequent hydrolysis releases the product and regenerates the catalyst.
The stereochemical outcome of the reaction is determined by the facial selectivity of the enamine attack, which is controlled by the chiral environment of the catalyst. In the case of proline, the carboxylic acid group is believed to play a crucial role in orienting the electrophile through hydrogen bonding, leading to a highly organized transition state.
References
- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Structural Analysis of 4-Methylmorpholine-2-carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules like 4-Methylmorpholine-2-carboxylic acid and its derivatives is paramount for predicting their biological activity and optimizing their properties. While X-ray crystallography stands as the gold standard for atomic-level structural elucidation, a variety of other analytical techniques provide complementary and valuable insights. This guide offers an objective comparison of X-ray crystallographic analysis with alternative methods, supported by experimental data and detailed protocols.
At a Glance: Comparing Analytical Techniques
The choice of analytical technique for structural characterization depends on the specific research question, the nature of the sample, and the level of detail required. The following table summarizes the key quantitative data that can be obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and computational modeling for a hypothetical derivative of this compound.
| Parameter | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Computational Modeling |
| Bond Lengths (Å) | Precise values (e.g., C-C: 1.54 Å, C-N: 1.47 Å) | Inferred from coupling constants | Not directly measured | Predicted values |
| **Bond Angles (°) ** | Precise values (e.g., C-O-C: 112°) | Inferred from coupling constants | Not directly measured | Predicted values |
| Torsional Angles (°) | Precise values defining conformation | Inferred from NOE data | Not directly measured | Predicted values |
| Crystal System | e.g., Monoclinic, Orthorhombic | Not applicable | Not applicable | Not applicable |
| Space Group | e.g., P2₁/c | Not applicable | Not applicable | Not applicable |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Not applicable | Not applicable | Not applicable |
| Chemical Shifts (ppm) | Not applicable | ¹H, ¹³C chemical shifts | Not applicable | Predicted shifts |
| Vibrational Frequencies (cm⁻¹) | Not applicable | Not applicable | Characteristic functional group frequencies | Predicted frequencies |
| Conformational Energy (kcal/mol) | Not directly measured | Inferred from population analysis | Not applicable | Calculated for different conformers |
Delving Deeper: A Head-to-Head Comparison
X-ray Crystallography: The Definitive Structure
X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be generated, revealing precise bond lengths, bond angles, and the overall conformation.
While no public crystal structure of this compound is currently available, analysis of related morpholine derivatives provides valuable comparative data. For instance, the crystal structure of 4-Methylphenyl morpholino sulfone reveals a chair conformation for the morpholine ring.[1] Similarly, studies on other morpholine-containing compounds have detailed their crystal packing and intermolecular interactions.[2][3]
Alternative Approaches to Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution. For this compound, ¹H and ¹³C NMR spectra would provide information about the chemical environment of each proton and carbon atom, respectively. Through-bond (e.g., COSY, HSQC) and through-space (e.g., NOESY) experiments can establish connectivity and proximity between atoms, allowing for the determination of the relative stereochemistry and preferred conformation in solution. While not providing the atomic coordinates with the same precision as X-ray crystallography, NMR is invaluable for studying dynamic processes and solution-state structures.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a this compound derivative, the IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-N, C-O, and C-H vibrations of the morpholine ring. While not providing a three-dimensional structure, IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.
Computational Modeling: In the absence of experimental crystal data, computational methods such as molecular mechanics and density functional theory (DFT) can be employed to predict the stable conformations of this compound derivatives. These methods calculate the potential energy of different spatial arrangements of the atoms, allowing for the identification of low-energy conformers and the prediction of geometric parameters like bond lengths and angles. The accuracy of these predictions can be benchmarked against experimental data from related compounds.
Visualizing the Workflow: From Crystal to Structure
The process of determining a crystal structure using X-ray diffraction follows a well-defined workflow, as illustrated in the diagram below.
Experimental Protocols
X-ray Crystallography (General Protocol for a Morpholine Derivative)
-
Crystal Growth: Single crystals of the this compound derivative are grown by slow evaporation of a suitable solvent (e.g., ethanol, acetone) at room temperature.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy (¹H and ¹³C NMR)
-
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
IR Spectroscopy (ATR-FTIR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is collected and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Conclusion
References
Comparative study of different synthetic routes to 4-Methylmorpholine-2-carboxylic acid
A Comparative Guide to the Synthetic Routes of 4-Methylmorpholine-2-carboxylic Acid
For researchers and professionals in drug development, the efficient synthesis of key structural motifs is paramount. This compound is a valuable building block in medicinal chemistry, prized for the favorable physicochemical properties conferred by the morpholine scaffold, such as enhanced solubility and metabolic stability. The presence of both a tertiary amine and a carboxylic acid offers bifunctional handles for further chemical modification. This guide provides a comparative analysis of two primary synthetic strategies for obtaining this compound, supported by experimental data and detailed protocols.
Route 1: Multi-Step Synthesis via a Precursor
This approach involves the initial construction of the morpholine-2-carboxylic acid core, followed by the introduction of the N-methyl group. A common variation of this route utilizes a protecting group strategy to facilitate the synthesis and purification of the intermediate.
Experimental Protocol (Route 1)
Step 1a: Synthesis of (S)-N-BOC-morpholine-2-carboxylic acid
This synthesis starts from the chiral building block, (R)-epichlorohydrin, to construct the morpholine ring.
-
Reaction of Epichlorohydrin and N-Benzylethanolamine: N-Benzylethanolamine (1.0 equivalent) and (R)-epichlorohydrin (1.05 equivalents) are stirred in 2-propanol at 35°C.
-
Cyclization: The solution is cooled to room temperature, and an aqueous solution of tetraethylammonium hydroxide (35%, 1.2 equivalents) is added. The mixture is stirred overnight.
-
Work-up: The pH is adjusted to 9-10 with concentrated HCl. The product is extracted with methyl tert-butyl ether (MTBE).
-
Debenzylation and BOC-Protection: The crude product from the previous step is subjected to hydrogenation to remove the benzyl groups, followed by protection with di-tert-butyl dicarbonate (Boc₂O) to yield the BOC-protected intermediates.
-
Oxidation: The intermediate alcohol is oxidized using a TEMPO-catalyzed reaction to afford (S)-N-BOC-morpholine-2-carboxylic acid. The final product can be isolated by acid-base extractions.
The overall yield for this multi-step process from epichlorohydrin is approximately 39%.[1]
Step 1b: Deprotection of the BOC Group
The tert-butyloxycarbonyl (BOC) protecting group is removed under acidic conditions to yield the free amine.
-
Dissolution: The N-BOC-morpholine-2-carboxylic acid (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane or ethyl acetate.
-
Acid Treatment: Trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M) is added to the solution at room temperature.
-
Reaction: The mixture is stirred for 1-2 hours, with the reaction progress monitored by TLC or LC-MS.
-
Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be precipitated with a non-polar solvent like diethyl ether and isolated by filtration.[1][2]
Step 1c: N-Methylation via Reductive Amination
The final step introduces the methyl group onto the nitrogen atom of the morpholine ring. This protocol is adapted from the successful methylation of the isomeric morpholine-3-carboxylic acid.
-
Reaction Setup: Morpholine-2-carboxylic acid (1.0 equivalent) is dissolved in a suitable solvent. Aqueous formaldehyde (37%, 1.2 equivalents) is added.
-
Catalyst Addition: A catalytic amount of 10% palladium on carbon is added to the solution.
-
Hydrogenation: The mixture is stirred under a hydrogen atmosphere at room temperature for 24 hours.
-
Work-up: The catalyst is removed by filtration, and the filtrate is concentrated under vacuum to yield this compound.
The yield for this final methylation step is expected to be high, potentially around 96%, based on analogous reactions.
Route 2: Convergent Synthesis via Cyclization of an N-Methylated Precursor
A more convergent approach involves the cyclization of an acyclic precursor that already contains the N-methyl group. A plausible, though less documented, strategy would be to start from sarcosine (N-methylglycine).
Proposed Experimental Protocol (Route 2)
-
Alkylation of Sarcosine: The ester of sarcosine is alkylated with a suitable two-carbon electrophile, such as 2-(2-chloroethoxy)acetic acid or a related derivative, under basic conditions.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the morpholine ring. This step may require activation of the carboxylic acid or the use of a strong base to facilitate the ring closure.
-
Hydrolysis: The ester group is hydrolyzed to the carboxylic acid to yield the final product.
This route offers the potential for a more streamlined synthesis with fewer steps. However, challenges may include controlling the regioselectivity of the cyclization and potential side reactions.
Comparative Analysis
| Feature | Route 1: Multi-Step Synthesis | Route 2: Convergent Synthesis |
| Starting Materials | (R)-epichlorohydrin, N-benzylethanolamine, Boc₂O, formaldehyde | Sarcosine ester, 2-(2-chloroethoxy)acetic acid derivative |
| Number of Steps | Multiple steps (5-6) | Fewer steps (potentially 3) |
| Key Intermediates | N-BOC-morpholine-2-carboxylic acid, morpholine-2-carboxylic acid | N-alkylated sarcosine derivative |
| Yield | Overall yield of ~39% for the precursor, with a high-yielding final step | Potentially higher overall yield due to fewer steps, but requires optimization |
| Scalability | The synthesis of the precursor has been developed to avoid chromatography, enhancing throughput.[1] | May be more amenable to large-scale synthesis if optimized |
| Stereocontrol | Well-defined, starting from a chiral precursor | Requires development of stereocontrol during alkylation or cyclization |
| Documentation | Well-documented in the literature for key steps | Less specifically documented for this target molecule; requires more development |
Visualization of Synthetic Pathways
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
Both synthetic strategies present viable pathways to this compound, each with distinct advantages and disadvantages. Route 1 is a well-established, albeit lengthy, process that offers excellent stereocontrol. The modularity of this route allows for the synthesis of various derivatives. Route 2 represents a more convergent and potentially more efficient approach, though it requires further research and development to optimize reaction conditions and address potential selectivity issues. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and the need for stereochemical purity.
References
A Comparative Performance Analysis of Chiral Amines in Asymmetric Synthesis: A Focus on 4-Methylmorpholine-2-carboxylic acid
For researchers, scientists, and drug development professionals, the selection of an optimal chiral amine is a pivotal step in designing stereoselective synthetic pathways. This guide offers a comparative overview of the performance of various classes of chiral amines in key asymmetric reactions, providing context for the potential application of 4-Methylmorpholine-2-carboxylic acid. While specific experimental performance data for this compound in peer-reviewed literature is limited, this guide contextualizes its potential by comparing its structural class—morpholine derivatives—with well-established chiral amines. The data presented, drawn from published studies, is intended to facilitate the rational selection of catalysts for specific synthetic challenges.
Chiral amines are fundamental to asymmetric synthesis, acting as versatile organocatalysts that promote a wide array of chemical transformations with high stereoselectivity.[1][2] Their efficacy stems from the formation of transient chiral intermediates, such as enamines or iminium ions.[2][3] The vast structural diversity of these catalysts, from natural products like Cinchona alkaloids to synthetic derivatives of amino acids like proline, allows for precise tuning of steric and electronic properties to achieve high enantioselectivity.[1][4]
Contextualizing this compound
This compound is a bifunctional molecule featuring a morpholine scaffold, which is a privileged structure in medicinal chemistry known for conferring favorable physicochemical properties like improved solubility.[5] The presence of a stereocenter at the 2-position and functional groups at the nitrogen (tertiary amine) and C2 (carboxylic acid) positions makes it a candidate for organocatalysis.[5]
However, morpholine-based catalysts have historically been considered less reactive than their widely-used pyrrolidine counterparts (like proline).[6][7] This reduced reactivity is often attributed to the electronic effect of the oxygen atom and a more pronounced pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the crucial enamine intermediate.[6][7] Despite these challenges, recent research has demonstrated that highly efficient morpholine-based organocatalysts can be developed. A 2023 study showed that specific ß-morpholine-amino acids can achieve excellent conversion (quantitative), diastereoselectivity (up to 99% d.e.), and enantioselectivity (up to 99% e.e.) in Michael addition reactions, particularly when the substituents on the morpholine ring are optimized.[6][8] This suggests that while the morpholine core presents inherent challenges, strategic design can lead to highly effective catalysts.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition, a cornerstone of C-C bond formation, serves as an excellent benchmark for comparing the efficacy of different chiral amines.[3][9] The conjugate addition of aldehydes to nitroolefins, for instance, produces chiral γ-nitro aldehydes, which are valuable synthetic intermediates.[3]
Data Presentation: Catalyst Performance in the Michael Addition of Aldehydes to Nitroolefins
The following table summarizes the performance of various classes of chiral amine catalysts in the Michael addition reaction, providing a comparative landscape.
| Catalyst Class | Catalyst Example | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| Amino Acid | L-Proline | 24 | 10 | - | 22 | [3] |
| Proline Derivative | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 24 | 20 | - | 75 | [3] |
| Prolinol Derivative | (S)-Diphenylprolinol TMS Ether | 1 | 82 | 94:6 | 99 | [3] |
| Morpholine Derivative | cis-(2S,5R)-5-benzylmorpholine-2-carboxylic acid | 24 | 99 | >99:1 | 90 | [6] |
| Cinchona Alkaloid | 9-epi-aminoquinine | 12-72 | 65-87 | - | 91-99 | [10] |
Key Observations:
-
L-Proline , a foundational organocatalyst, shows modest performance in this specific reaction under the cited conditions.[3]
-
Proline derivatives , such as those modified at the carboxylic acid group or the amino group (e.g., prolinol silyl ethers), can dramatically improve reactivity, yield, and stereoselectivity.[3][11]
-
Optimized Morpholine Derivatives have recently been shown to be highly competitive, requiring very low catalyst loading (1 mol%) to achieve quantitative conversion and excellent stereoselectivity, outperforming basic proline in this context.[6]
-
Cinchona alkaloids are also highly effective, consistently providing high enantioselectivity across a range of substrates.[10]
Experimental Protocols
Reproducibility is critical in scientific research. Below is a representative experimental protocol for a chiral amine-catalyzed asymmetric Michael addition.
General Protocol for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is adapted from procedures for morpholine- and proline-based catalysts.[3][7]
Materials:
-
Chiral amine catalyst (e.g., cis-(2S,5R)-5-benzylmorpholine-2-carboxylic acid or (S)-Diphenylprolinol TMS Ether)
-
Aldehyde (e.g., propanal or isobutyraldehyde)
-
Nitroalkene (e.g., nitrostyrene)
-
Solvent (e.g., isopropanol, chloroform, or DMF)
-
N-methylmorpholine (NMM) (if using an amino acid salt)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon) if required
Procedure:
-
To a stirred solution of the nitroalkene (1.0 equiv) and the aldehyde (1.5 equiv) in the chosen solvent (e.g., isopropanol, 0.3 M), add the chiral amine catalyst (1-20 mol%).
-
If the catalyst is an amino acid salt, a base such as N-methylmorpholine (1-20 mol%) may be added to free the amine.[8]
-
Stir the reaction mixture at the specified temperature (e.g., -10 °C to room temperature) for the required duration (1-48 hours), monitoring the reaction progress by TLC or GC/MS.[6]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired γ-nitroaldehyde.
-
Determine the yield of the isolated product.
-
Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude or purified product.[3][6]
-
Determine the enantiomeric excess by chiral HPLC analysis, comparing the product to a racemic standard.[3][6]
Mandatory Visualizations
Catalytic Pathway and Experimental Design
Visual diagrams are essential for conceptualizing complex processes in catalysis. The following diagrams, rendered in DOT language, illustrate a typical catalytic cycle and a general workflow for catalyst comparison.
Caption: Generalized catalytic cycle for a chiral amine-mediated asymmetric Michael addition via enamine activation.
Caption: A logical workflow for the systematic comparison of different chiral amine catalysts in an asymmetric reaction.
Conclusion
The rational design and selection of chiral amines are critical for the successful development of asymmetric syntheses.[1] While L-proline and its derivatives are foundational and highly effective catalysts, the landscape of organocatalysis is continually evolving.[3][12] Recent findings indicate that morpholine-based catalysts, a previously under-exploited class, hold significant promise when designed with specific stereochemical and structural features.[6] Although direct, extensive performance data for this compound remains to be published, the comparative data presented in this guide offer valuable insights. The high efficiency of a strategically substituted morpholine-2-carboxylic acid derivative suggests that this scaffold is a promising area for future catalyst development.[6][8] Ultimately, this guide underscores the necessity of catalyst screening and optimization to achieve desired outcomes in asymmetric synthesis.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 842949-48-8 | Benchchem [benchchem.com]
- 6. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. dovepress.com [dovepress.com]
- 11. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Pioneering Analytical Strategies for 4-Methylmorpholine-2-carboxylic Acid Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 4-Methylmorpholine-2-carboxylic acid, a key morpholine derivative, is critical for ensuring product quality, safety, and efficacy. While specific validated methods for this particular analyte are not extensively documented, this guide provides a comprehensive comparison of two validated analytical methodologies for the quantification of its parent compound, morpholine. These methods, employing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offer robust frameworks that can be adapted and validated for this compound.
The inherent polarity of morpholine and its derivatives can present analytical challenges. To overcome these, both methods detailed below utilize a derivatization step to enhance analyte properties for improved chromatographic separation and detection.
Quantitative Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the quantitative data for two distinct validated methods for morpholine quantification, providing a basis for selecting an appropriate starting point for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Nitrosation Derivatization | High-Performance Liquid Chromatography (HPLC) with 1-Naphthyl isothiocyanate Derivatization |
| Linearity (R²) | >0.999[1] | 0.9995[2] |
| Limit of Detection (LOD) | 7.3 µg/L[1] | 0.1000 µg/mL[2] |
| Limit of Quantification (LOQ) | 24.4 µg/L[1] | 0.3001 µg/mL[2] |
| Accuracy (Recovery %) | 94.3% to 109.0%[1] | 97.9% to 100.4%[2] |
| Precision (RSD %) | Intraday: 2.0%–4.4%, Interday: 3.3%–7.0%[1] | 0.79%[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of these analytical techniques.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Nitrosation Derivatization
This method is highly sensitive and suitable for the trace-level determination of morpholine. It involves the conversion of morpholine to its more volatile and thermally stable derivative, N-nitrosomorpholine (NMOR), prior to GC-MS analysis.[1]
1. Sample Preparation and Derivatization:
-
Aqueous Samples: Centrifuge the sample to remove particulates and filter the supernatant through a 0.22 µm membrane filter.[3] To a known volume (e.g., 2.0 mL) of the filtrate, add reagents for derivatization.[3]
-
Solid Samples: Dissolve a known weight of the sample in purified water and proceed as with aqueous samples.[3]
-
Derivatization: Under acidic conditions, morpholine reacts with sodium nitrite to form the stable and volatile N-nitrosomorpholine (NMOR) derivative.[1] Various factors affecting this reaction, such as the volume and concentration of acid, the amount of sodium nitrite, temperature, and reaction time, should be optimized.[1]
2. Extraction:
-
The NMOR derivative is extracted from the aqueous solution using an organic solvent such as dichloromethane.[1]
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[4]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[4]
-
Injection Volume: 1 µL.[4]
-
Injector Temperature: 250 °C.[4]
-
Split Ratio: 1:7.[4]
Method 2: High-Performance Liquid Chromatography (HPLC) with 1-Naphthyl isothiocyanate Derivatization
This HPLC-based procedure is designed for the identification and quantification of morpholine in pharmaceutical active substances.[2]
1. Sample Preparation and Derivatization:
-
Morpholine is reacted with a solution of 1-Naphthyl isothiocyanate in acetonitrile to produce a stable derivative suitable for HPLC analysis.[2]
2. HPLC Analysis:
-
The specific chromatographic conditions, including the column, mobile phase composition, flow rate, and detector wavelength, would need to be optimized for the separation and detection of the this compound derivative.
Visualizing the Analytical Workflow
A generalized workflow for the quantification of morpholine derivatives is presented below. This diagram illustrates the key steps from sample collection to data analysis.
Caption: General workflow for the quantification of morpholine derivatives.
References
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Benchmarking 4-Methylmorpholine-2-carboxylic Acid: A Comparative Guide to Commercial Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is perpetual. While proline and its derivatives have long been the workhorses of the field, emerging catalyst scaffolds offer unique advantages. This guide provides a comparative benchmark of 4-Methylmorpholine-2-carboxylic acid against established commercial organocatalysts, offering insights into its potential performance in key asymmetric transformations.
Due to the limited availability of direct experimental data for this compound in benchmark reactions, this guide leverages performance data from closely related β-morpholine amino acid catalysts as a predictive measure of its capabilities.[1][2][3][4][5] This comparison focuses on the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, and provides context with data from widely-used commercial catalysts in similar transformations.
Performance Benchmark: Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes to nitroolefins is a crucial reaction for the synthesis of chiral γ-nitroaldehydes, valuable intermediates in the preparation of bioactive molecules. The following tables summarize the performance of morpholine-based catalysts and leading commercial organocatalysts in this benchmark reaction.
Table 1: Performance of Morpholine-Based Catalysts in the Asymmetric Michael Addition of Butyraldehyde to trans-β-Nitrostyrene [1][2][3][4][5]
| Catalyst | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Conversion (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Catalyst I (A β-Morph-AA) | 1 | 24 | -10 | >99 | 95:5 | 95 |
| Catalyst II (A β-Morph-AA) | 1 | 48 | -10 | 50 | 85:15 | 86 |
| Catalyst III (A β-Morph-AA) | 1 | 48 | -10 | 60 | 90:10 | 80 |
| Catalyst IV (A β-Morph-AA) | 1 | 48 | -10 | 45 | 80:20 | 75 |
Data sourced from a study on β-morpholine amino acid catalysts, serving as a proxy for this compound.[1][2][3][4][5]
Table 2: Performance of Commercial Organocatalysts in Asymmetric Michael Additions
| Catalyst | Reaction Type | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-Proline | Aldehyde + Nitroolefin | 10-20 | 24-96 | 70-95 | Varies | 70-96 |
| Jørgensen-Hayashi Catalyst | Aldehyde + Nitroolefin | 1-10 | 2-24 | 85-99 | up to 99:1 | 90-99 |
| MacMillan Catalyst (Imidazolidinone) | Aldehyde + α,β-Unsaturated Aldehyde | 5-20 | 12-48 | 80-95 | N/A | 90-99 |
Performance data is generalized from various literature sources for benchmark Michael addition reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the asymmetric Michael addition reaction.
General Procedure for Asymmetric Michael Addition with Morpholine-Based Catalysts[1][2][3][4][5]
To a solution of the aldehyde (1.0 equiv) and nitroolefin (1.5 equiv) in isopropanol (0.5 M), the morpholine-based catalyst (1 mol%) and N-methylmorpholine (1 mol%) are added at -10 °C. The reaction mixture is stirred for the time indicated in Table 1. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired γ-nitroaldehyde. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition with (S)-Proline
In a vial, (S)-proline (10 mol%) is added to a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., DMSO, CHCl3). The corresponding nitroalkene (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature for 24-96 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to give the desired product.
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the underlying processes in organocatalysis.
Caption: Catalytic cycle for the morpholine-catalyzed Michael addition.
Caption: A generalized workflow for benchmarking organocatalyst performance.
Caption: Key metrics influencing the overall performance of an organocatalyst.
Conclusion
Based on the performance of structurally similar β-morpholine amino acids, this compound shows significant promise as an effective organocatalyst for asymmetric Michael additions. The data suggests that morpholine-based catalysts can achieve high conversions, excellent diastereoselectivities, and high enantioselectivities at low catalyst loadings (1 mol%).[1][2][3][4][5] These preliminary findings indicate that this compound could be a competitive alternative to established commercial catalysts like (S)-proline and may even rival the performance of more sophisticated catalysts such as the Jørgensen-Hayashi and MacMillan catalysts in certain applications. Further experimental validation is necessary to fully elucidate the catalytic potential of this compound and to define its substrate scope and optimal reaction conditions. Researchers are encouraged to consider this novel scaffold in their catalyst screening efforts for developing efficient and selective asymmetric transformations.
References
- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
Navigating Stereochemistry: A Comparative Guide to Diastereomeric Ratio Analysis of 4-Methylmorpholine-2-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of diastereomeric ratios is a critical analytical step. This guide provides a comprehensive comparison of the primary methods for the diastereomeric ratio analysis of 4-Methylmorpholine-2-carboxylic acid derivatives, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The spatial arrangement of substituents in this compound derivatives gives rise to stereoisomers, specifically diastereomers, which can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these diastereomers is paramount in drug discovery and development. The two most prevalent and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This guide will delve into the principles, practical applications, and comparative performance of these methods for the analysis of this important class of heterocyclic compounds.
Comparison of Analytical Techniques
The choice between NMR and HPLC for diastereomeric ratio analysis often depends on factors such as sample purity, the need for high-throughput screening, and the availability of instrumentation. Below is a summary of the key performance characteristics of each technique.
| Feature | ¹H NMR Spectroscopy | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Exploits the different chemical environments of nuclei in diastereomers, leading to distinct, quantifiable signals. | Differential interaction of diastereomers with a chiral stationary phase results in different retention times. |
| Sample Preparation | Minimal; dissolution in a suitable deuterated solvent. | Requires dissolution in the mobile phase and filtration. |
| Speed | Rapid analysis (typically 5-15 minutes per sample). | Can be more time-consuming due to column equilibration and run times (typically 15-30 minutes per sample). |
| Sensitivity | Lower sensitivity compared to HPLC. | High sensitivity, suitable for trace analysis. |
| Quantitative Accuracy | High, based on the direct ratio of integrated signal areas. | High, based on the area of chromatographic peaks. |
| Resolution | Dependent on the chemical shift difference between diastereomeric signals. Overlapping signals can complicate analysis. | Generally provides baseline separation of diastereomers. |
| Development Effort | Minimal method development required. | Requires screening of chiral columns and optimization of mobile phase composition. |
| Information Provided | Provides structural information in addition to the diastereomeric ratio. | Primarily provides separation and quantification. |
Experimental Protocols
¹H NMR Spectroscopy for Diastereomeric Ratio Determination
Principle: Diastereomers are distinct chemical compounds and, as such, their corresponding nuclei will experience slightly different magnetic environments in an NMR spectrometer. This results in separate signals with unique chemical shifts (δ) for at least some of the protons in each diastereomer. The ratio of the integrals of these well-resolved signals is directly proportional to the molar ratio of the diastereomers in the sample.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound derivative sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure accurate quantification.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Identify a set of well-resolved signals corresponding to a specific proton (or group of equivalent protons) for each diastereomer. Protons on or near the stereocenters are most likely to show distinct chemical shifts.
-
Integrate the selected signals. Set the integral of one of the diastereomer's signals to a value of 1.00. The integral of the corresponding signal for the other diastereomer will then directly reflect the ratio.
-
The diastereomeric ratio (d.r.) is calculated as the ratio of the two integral values.
-
Example Data:
For a hypothetical mixture of two diastereomers (A and B) of a 4-Methylmorpholine-2-carboxamide derivative, a well-resolved signal for a proton on the morpholine ring might appear as two distinct peaks.
| Diastereomer | Chemical Shift (δ, ppm) | Integration Value |
| A | 4.15 (doublet) | 1.00 |
| B | 4.25 (doublet) | 0.75 |
In this example, the diastereomeric ratio would be 1.00 : 0.75, which can also be expressed as 4 : 3.
Chiral HPLC for Diastereomeric Ratio Analysis
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The two diastereomers of the analyte interact differently with the chiral stationary phase as they pass through the column. This differential interaction leads to different retention times, allowing for their separation and subsequent quantification based on the area of their respective chromatographic peaks.
Detailed Protocol:
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for the separation of morpholine derivatives.
-
Choose an appropriate mobile phase system. A common starting point for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.
-
-
Chromatographic Conditions:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the sample solution (e.g., 5-10 µL).
-
Run the analysis under isocratic conditions (constant mobile phase composition).
-
Detect the eluting diastereomers using a UV detector at an appropriate wavelength (e.g., 254 nm if the derivative contains an aromatic ring).
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers based on their retention times.
-
Integrate the area of each peak.
-
The diastereomeric ratio is calculated as the ratio of the peak areas.
-
Example Data:
For a hypothetical chiral HPLC separation of two diastereomers (A and B) of a this compound ester.
| Diastereomer | Retention Time (min) | Peak Area |
| A | 12.5 | 85000 |
| B | 15.2 | 15000 |
The diastereomeric ratio would be 85000 : 15000, which simplifies to approximately 5.7 : 1.
Visualizing the Workflow
To better illustrate the decision-making and experimental processes, the following diagrams outline the workflows for diastereomeric ratio analysis by NMR and chiral HPLC.
Caption: Workflow for Diastereomeric Ratio Analysis by ¹H NMR Spectroscopy.
Caption: Workflow for Diastereomeric Ratio Analysis by Chiral HPLC.
Conclusion
Both ¹H NMR spectroscopy and chiral HPLC are indispensable tools for the diastereomeric ratio analysis of this compound derivatives. NMR offers a rapid and non-destructive method with minimal sample preparation, providing direct quantification from integrated signal areas. Chiral HPLC, on the other hand, provides superior sensitivity and resolving power, making it ideal for complex mixtures or trace-level analysis, though it requires more extensive method development. The choice of technique will ultimately be guided by the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the availability of instrumentation. By understanding the principles and protocols outlined in this guide, researchers can confidently select and apply the most appropriate method for their stereochemical analysis needs.
A Comparative Guide to the Kinetic Performance of 4-Methylmorpholine-2-carboxylic Acid and Alternative Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. This guide provides a comparative analysis of the kinetic performance of 4-Methylmorpholine-2-carboxylic acid against other notable organocatalysts, particularly the well-established proline and its derivatives. While direct, side-by-side kinetic data for this compound remains limited in publicly accessible literature, this guide synthesizes available experimental results and computational studies to offer valuable insights into its potential catalytic activity.
Performance Comparison: this compound vs. Alternatives
The catalytic efficacy of organocatalysts is often evaluated based on reaction yield, diastereoselectivity, and enantioselectivity under specific reaction conditions. The following tables summarize the performance of morpholine-based catalysts, including derivatives structurally related to this compound, in the context of the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction. For comparison, data for proline-catalyzed Michael additions are also presented.
It is a known concept that pyrrolidine-based catalysts, like proline, are often more efficient than their morpholine counterparts in enamine catalysis.[1] The lower reactivity of morpholine enamines is attributed to the electron-withdrawing effect of the oxygen atom and the pyramidal geometry of the nitrogen atom, which reduces the nucleophilicity of the enamine.[1] However, specific structural modifications on the morpholine ring, such as the introduction of a carboxylic acid group, can significantly enhance catalytic activity and stereocontrol.[1]
Table 1: Performance of Morpholine-Based Organocatalysts in the Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn/anti) | ee (syn) (%) |
| Catalyst I (a β-morpholine amino acid) | Butyraldehyde | trans-β-nitrostyrene | iPrOH | -10 | 24-48 | >95 | >99:1 | 92 |
| Catalyst II (a β-morpholine amino acid) | Butyraldehyde | trans-β-nitrostyrene | iPrOH | -10 | 24-48 | >95 | 90:10 | 85 |
| Catalyst III (a β-morpholine amino acid) | Butyraldehyde | trans-β-nitrostyrene | iPrOH | -10 | 24-48 | >95 | 98:2 | 70 |
| Catalyst IV (a β-morpholine amino acid) | Butyraldehyde | trans-β-nitrostyrene | iPrOH | -10 | 24-48 | >95 | 95:5 | 80 |
Data extracted from a study on highly efficient morpholine-based organocatalysts.[1][2][3] The catalysts are β-morpholine amino acids with varying stereochemistry and substitution patterns.
Table 2: Performance of Proline and Proline Derivatives in the Michael Addition of Ketones to Nitroolefins
| Catalyst | Ketone | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn/anti) | ee (syn) (%) |
| L-Proline | Cyclohexanone | trans-β-nitrostyrene | DMSO | RT | 24 | 95 | 93:7 | 92 |
| L-Proline | Acetone | trans-β-nitrostyrene | neat | RT | 96 | 50 | - | 7 |
| Proline-derived thiourea | Cyclohexanone | trans-β-nitrostyrene | Toluene | RT | 12 | 99 | 99:1 | 98 |
Data compiled from various studies on proline-catalyzed Michael additions.
A computational study on urethane formation catalyzed by morpholine and 4-methylmorpholine provides further insights. The calculated activation energy for the reaction was lower for 4-methylmorpholine (26.6 kJ/mol) compared to morpholine (29.7 kJ/mol), suggesting that the methyl group enhances the catalytic activity.[4] This enhancement is attributed to the electron-donating nature of the methyl group, which increases the nucleophilicity of the nitrogen atom.
Experimental Protocols
To conduct a rigorous kinetic comparison of this compound and its alternatives, a detailed experimental protocol is crucial. The following outlines a general procedure for monitoring the kinetics of an organocatalyzed Michael addition reaction.
Objective: To determine the initial reaction rate and kinetic parameters (reaction order, rate constant) for the Michael addition of an aldehyde to a nitroolefin catalyzed by this compound and a comparative catalyst (e.g., L-Proline).
Materials:
-
This compound
-
L-Proline
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., isopropanol or DMSO)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Quenching agent (e.g., trifluoroacetic acid)
-
High-performance liquid chromatography (HPLC) system with a chiral stationary phase
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, dissolve the nitroolefin and the internal standard in the chosen anhydrous solvent.
-
Catalyst Addition: Add the organocatalyst (e.g., this compound or L-Proline) to the reaction mixture and stir until fully dissolved.
-
Reaction Initiation: Initiate the reaction by adding the aldehyde to the mixture. Start a timer immediately.
-
Reaction Monitoring:
-
In-situ Monitoring: If available, utilize an in-situ monitoring technique such as ReactIR (FTIR spectroscopy) or in-situ NMR spectroscopy to continuously monitor the concentration of reactants and products over time.[5][6][7][8] This method provides real-time kinetic data.
-
Ex-situ Monitoring (Quenching): At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a solution of a quenching agent. The quenched samples can then be analyzed by HPLC or NMR to determine the conversion and enantiomeric excess.[9]
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
By varying the initial concentrations of the reactants and the catalyst, determine the reaction order with respect to each component.
-
Calculate the apparent rate constant (k_app) for the reaction under the specified conditions.
-
For a more comprehensive comparison, determine the turnover frequency (TOF), which is the number of moles of product formed per mole of catalyst per unit time.[10]
-
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in these kinetic studies, the following diagrams, generated using the DOT language, illustrate a typical reaction mechanism and an experimental workflow.
Caption: Enamine-based catalytic cycle for the Michael addition.
Caption: Workflow for a kinetic study of organocatalysis.
References
- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [air.unimi.it]
- 4. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. KIT - IKFT - Departments - Kinetics and reactive flows - In-Situ Reaction Measurement Technique [ikft.kit.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 4-Methylmorpholine-2-carboxylic Acid in Synthetic Reaction Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methylmorpholine-2-carboxylic acid, a non-proteinogenic amino acid, within various reaction systems, primarily focusing on its potential applications and cross-reactivity in solid-phase peptide synthesis (SPPS). Due to the limited direct experimental data on this specific compound, this analysis extrapolates from the known reactivity of analogous structures, such as N-methylated amino acids and N-methylmorpholine (NMM), to predict its performance and potential for side reactions.
Introduction to this compound
This compound is a heterocyclic amino acid incorporating a morpholine scaffold. The presence of a tertiary amine (the N-methyl group) and a carboxylic acid function on the same molecule presents unique characteristics that can be advantageous in certain synthetic applications, particularly in the synthesis of peptidomimetics and other complex organic molecules. Its structure suggests potential for inducing specific conformational constraints in peptides and increased resistance to enzymatic degradation. However, the inherent structural features also predispose it to certain side reactions, or "cross-reactivities," within a complex reaction environment like peptide synthesis.
Potential Applications and Reaction Systems
The primary application for this compound is as a building block in solid-phase peptide synthesis (SPPS) to create novel peptides with modified backbones. The incorporation of such unnatural amino acids can significantly impact the therapeutic properties of peptides, including metabolic stability and membrane permeability.[1][2]
Comparative Analysis of Reactivity and Cross-Reactivity
The cross-reactivity of this compound in SPPS can be understood by considering the reactivity of its two main functional groups: the tertiary amine and the carboxylic acid.
Tertiary Amine Functionality: Basicity and Steric Hindrance
In the context of a peptide chain, the N-methylmorpholine moiety can act as an internal base, potentially influencing subsequent coupling and deprotection steps. The basicity and steric hindrance of this group are critical factors in determining its potential for cross-reactivity.
Table 1: Comparison of Basicity and Steric Hindrance of Tertiary Amines Used in Peptide Synthesis
| Amine | pKa of Conjugate Acid | Steric Hindrance | Common Use in Peptide Synthesis | Potential for Side Reactions |
| 4-Methylmorpholine | 7.38 | Moderate | Base for coupling reactions | Moderate |
| Diisopropylethylamine (DIEA) | 10.1 | High | Base for coupling and neutralization | High (can promote racemization) |
| Triethylamine (TEA) | 10.75 | Low | Base for neutralization | High (strong base, low hindrance) |
| 2,4,6-Collidine | 7.43 | High | Base for coupling reactions | Low (sterically hindered) |
Data compiled from various sources.[3][4]
The pKa of N-methylmorpholine suggests it is a moderately strong base, comparable to collidine.[3][4] This moderate basicity, combined with some steric hindrance from the morpholine ring, can be advantageous in minimizing certain side reactions. However, its presence within the peptide backbone could lead to intramolecular catalysis of side reactions.
Carboxylic Acid Functionality: Coupling Efficiency and Racemization
The coupling of the carboxylic acid of this compound to a growing peptide chain is expected to be challenging due to the steric hindrance of the N-methyl group, a known issue with N-methylated amino acids.[1] This can lead to incomplete coupling and requires the use of more potent coupling reagents.
A significant concern with N-methylated amino acids is their increased propensity for racemization during activation and coupling.[5][6][7] The mechanism often involves the formation of an oxazolonium intermediate, which can readily epimerize.[5][8]
Table 2: Performance Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activating Additive | Typical Base | Coupling Efficiency for N-methylated AAs | Racemization Potential |
| HATU | HOAt | DIEA, NMM | High | Low to Moderate |
| HBTU | HOBt | DIEA, NMM | Moderate | Moderate |
| PyBOP | HOBt | DIEA, NMM | Moderate to High | Low to Moderate |
| COMU | Oxyma | DIEA, NMM | High | Low |
| DCC | HOBt, HOSu | NMM (in solution) | Moderate | Moderate to High |
This table summarizes general trends observed in peptide synthesis literature.[1][9][10]
For incorporating this compound, highly efficient coupling reagents such as HATU or COMU are recommended to overcome the steric hindrance and minimize reaction times, which can help reduce racemization.[9][11]
Potential Side Reactions (Cross-Reactivity)
When incorporated into a peptide sequence, this compound may participate in or promote several side reactions.
-
Racemization: As discussed, this is a major concern for N-methylated amino acids. The choice of coupling reagent, base, and solvent system is critical to minimize epimerization of the chiral center at the 2-position of the morpholine ring.[5][6][7][8]
-
Diketopiperazine Formation: If this compound is one of the first two amino acids in a peptide sequence, the N-terminal amine can attack the activated C-terminal carbonyl to form a cyclic dipeptide, which is then cleaved from the resin. This is a common side reaction in SPPS, particularly with proline at the second position.[12][13]
-
Aspartimide Formation: If an aspartic acid residue is present in the peptide sequence, the backbone amide nitrogen can attack the side-chain ester, forming a five-membered succinimide ring. The basicity of the morpholine nitrogen within the peptide could potentially catalyze this side reaction.[12][13][14]
-
Urethane Formation: In mixed anhydride coupling methods, the tertiary amine base can influence the formation of a urethane byproduct. While N-methylmorpholine generally performs well in minimizing this side reaction compared to triethylamine, its intramolecular presence could still have an effect.[15]
Alternative Heterocyclic Amino Acids
For applications requiring conformationally constrained, non-proteinogenic amino acids, several alternatives to this compound exist.
Table 3: Comparison with Alternative Heterocyclic Amino Acids
| Amino Acid | Key Structural Feature | Potential Advantages | Potential Disadvantages |
| Proline | Pyrrolidine ring | Induces beta-turns, well-established synthesis protocols | Can be prone to diketopiperazine formation |
| Pipecolic Acid | Piperidine ring | Larger ring size than proline, different conformational constraints | Less common, synthesis can be more complex |
| Thiazolidine-4-carboxylic Acid | Thiazolidine ring | Cysteine surrogate, introduces a sulfur atom | Ring can be sensitive to certain reagents |
| Azaproline | Pyrazolidine ring | Aza-amino acid, alters hydrogen bonding | Synthesis can be challenging |
The choice of a specific heterocyclic amino acid will depend on the desired conformational properties and the overall synthetic strategy.[16][17]
Experimental Protocols
Protocol 1: Testing Coupling Efficiency and Racemization of this compound in SPPS
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-4-Methylmorpholine-2-carboxylic acid-OH, 3.95 equivalents of HATU, and 8 equivalents of DIEA in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-4 hours.
-
Washing: Filter the resin and wash thoroughly with DMF, dichloromethane (DCM), and then DMF again.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test or a similar test to check for complete coupling.
-
Cleavage and Analysis: Cleave a small amount of the peptide from the resin using a standard TFA cocktail. Analyze the crude peptide by HPLC and LC-MS to determine the coupling efficiency and the extent of racemization by comparing the diastereomeric products.
Protocol 2: General Workflow for Incorporating a Novel Amino Acid
Signaling Pathways and Logical Relationships
The concept of "signaling pathways" is more relevant to biological systems. In the context of chemical synthesis, we can visualize the logical relationships of potential side reactions.
Conclusion
This compound is a promising but challenging building block for the synthesis of modified peptides. Its successful incorporation requires careful optimization of reaction conditions to mitigate the risk of cross-reactivity, primarily in the form of incomplete coupling and racemization. The use of high-potency coupling reagents, appropriate bases, and careful monitoring of the reaction progress are essential. Further experimental studies are needed to fully characterize its reactivity profile and to establish robust protocols for its use in peptide synthesis. Researchers should consider the potential for side reactions catalyzed by the intramolecular tertiary amine and take appropriate measures to minimize their occurrence.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation | Semantic Scholar [semanticscholar.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. mdpi.com [mdpi.com]
- 17. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methylmorpholine-2-carboxylic Acid: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL INFORMATION FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
The proper disposal of 4-Methylmorpholine-2-carboxylic acid is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with established laboratory safety protocols and hazardous waste regulations.
Hazard Profile and Safety Precautions
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or with a fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[4][5][6][7] The primary responsibility for proper waste management lies with the generator of the waste.[7][8]
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Based on the hazard profile, this compound and materials contaminated with it should be considered hazardous waste.
-
Segregation: Do not mix this waste with non-hazardous waste.[9] It is also crucial to avoid mixing it with other incompatible chemical waste streams to prevent dangerous reactions.[10] Keep solid and liquid waste separate.[10]
2. Containerization and Labeling:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[10][11]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date and any relevant hazard pictograms should also be present.
3. Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.[11]
-
Container Management: Keep the waste container tightly closed except when adding waste.[11][12] Ensure secondary containment is in place to capture any potential leaks or spills.[10]
4. Disposal Request and Pickup:
-
Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[11] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Spill Management
In the event of a spill, the cleanup materials must also be treated as hazardous waste.[9]
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material, avoiding dust generation.[2][3]
-
Collect and Containerize: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Waste Minimization
To reduce the environmental impact and disposal costs, laboratories should adopt waste minimization practices.[12]
-
Source Reduction: Order only the necessary quantities of chemicals.[11]
-
Inventory Management: Maintain an accurate inventory of all chemicals to avoid unnecessary purchases and the generation of expired chemical waste.[11][13]
-
Chemical Sharing: Share surplus chemicals with other research groups.[11][13]
Caption: Disposal workflow for this compound.
References
- 1. This compound hydrochloride | C6H12ClNO3 | CID 45480217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. epa.gov [epa.gov]
- 6. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 7. dnr.mo.gov [dnr.mo.gov]
- 8. epa.gov [epa.gov]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. iip.res.in [iip.res.in]
- 13. acs.org [acs.org]
Definitive Guide to Personal Protective Equipment for Handling 4-Methylmorpholine-2-carboxylic acid
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to achieve groundbreaking results safely and efficiently. The proper handling of specialized reagents like 4-Methylmorpholine-2-carboxylic acid is paramount, not just for the integrity of your research but for the personal safety of everyone in the laboratory. This guide moves beyond a simple checklist, providing a holistic operational framework grounded in the specific hazards of this compound.
Immediate Safety Briefing: Understanding the Hazard Profile
Before handling this compound (CAS No. 842949-48-8), it is critical to internalize its hazard profile.[1][2] While a comprehensive Safety Data Sheet (SDS) for the exact compound is not aggregated in a single public database, data from its hydrochloride salt and structurally similar N-heterocyclic carboxylic acids provide a clear and actionable safety picture. The primary risks are associated with irritation and acute toxicity.[3][4]
Aggregated GHS hazard information for the hydrochloride salt of this compound points to several key warnings.[3] It is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Therefore, all handling procedures must be designed to mitigate these specific routes of exposure.
| Hazard Class | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3][4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3][4][5] |
This table summarizes the known hazards based on available GHS classifications for the hydrochloride salt of this compound.
Core Directive: A Multi-Layered PPE Protocol
The selection of Personal Protective Equipment (PPE) is not a matter of preference but a direct response to the identified hazards. The principle is to establish multiple barriers between you and the chemical, ensuring that a failure in one layer does not result in exposure.
Tier 1: Primary Engineering Control
-
Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. This is the most critical barrier, designed to contain vapors and fine particulates, directly addressing the respiratory irritation hazard (H335).[5][6]
Tier 2: Personal Protective Equipment
The following PPE is mandatory when handling this compound. Remember, PPE is the last line of defense; its effectiveness is predicated on proper selection and use.[7]
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles that meet ANSI Z87.1 standards are the minimum requirement.[8]
-
Expert Rationale: Due to the "serious eye irritation" classification (H319), a simple pair of safety glasses is insufficient as they do not protect against splashes from all angles.[3][8] For procedures with a higher risk of splashing, such as transferring solutions, a full-face shield worn over safety goggles is mandated.[9][10][11]
-
-
Hand Protection:
-
Requirement: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for tears or holes before use.[8][9]
-
Expert Rationale: The "causes skin irritation" classification (H315) necessitates a robust barrier.[3][5] When working for extended periods or with larger quantities, consider double-gloving. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing your skin. Contaminated gloves must be disposed of as hazardous waste.[11]
-
-
Body Protection:
-
Requirement: A chemical-resistant laboratory coat, preferably with long sleeves and elastic cuffs.
-
Expert Rationale: A standard cotton lab coat offers minimal protection against chemical splashes. A polyethylene-coated or similar non-porous material is required to prevent skin contact.[10] All skin should be covered; long pants and closed-toe, closed-heel shoes are mandatory in the laboratory at all times.[8]
-
-
Respiratory Protection:
-
Requirement: When used within a certified fume hood, additional respiratory protection is typically not required.
-
Expert Rationale: The fume hood provides primary respiratory protection. However, in the event of a large spill outside of the hood or a ventilation failure, emergency procedures should be followed, which may require a NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with an organic vapor cartridge).[7][12]
-
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, sequential workflow minimizes the potential for error and exposure.
Experimental Workflow: Safe Handling of this compound
Caption: A sequential workflow for the safe handling of this compound.
Protocol Steps:
-
Preparation:
-
Before entering the lab, review the SDS for this chemical.
-
Don all required PPE as outlined in Section 2.
-
Verify the fume hood is operational (check airflow monitor).
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and a designated waste container within the fume hood to minimize movement in and out of the containment area.
-
Ensure a chemical spill kit is readily accessible.
-
-
Handling (Inside Fume Hood):
-
Carefully weigh the solid compound on a weigh boat. Avoid creating dust.
-
Place the weigh boat into the destination flask.
-
Slowly add the desired solvent, rinsing the weigh boat to ensure a quantitative transfer.
-
Cap the container securely.
-
-
Post-Handling & Decontamination:
-
Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the wipes in the designated hazardous waste container.
-
Decontaminate any reusable equipment.
-
Close the fume hood sash.
-
Contingency and Disposal Plan
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Spill: For a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite or sand), sweep it up, and place it in a sealed, labeled container for hazardous waste disposal. Do not let the product enter drains.[5][14]
Waste Disposal
-
All waste materials, including contaminated gloves, wipes, and excess reagent, must be disposed of as hazardous chemical waste.
-
Place waste in a clearly labeled, sealed container.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[5] Never mix waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.
By adhering to these scientifically-grounded protocols, you can confidently and safely incorporate this compound into your research workflows, ensuring both the integrity of your data and the well-being of your team.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. This compound hydrochloride | C6H12ClNO3 | CID 45480217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. hmc.edu [hmc.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
